YLT-11
Descripción
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Propiedades
Fórmula molecular |
C24H24N6O |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
N-[4-[3-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]-1H-indazol-6-yl]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C24H24N6O/c1-16(31)26-24-25-13-12-21(27-24)19-9-10-20-22(28-29-23(20)14-19)11-8-17-4-6-18(7-5-17)15-30(2)3/h4-14H,15H2,1-3H3,(H,28,29)(H,25,26,27,31)/b11-8+ |
Clave InChI |
JJFWXEIDXJHPGZ-DHZHZOJOSA-N |
Origen del producto |
United States |
Foundational & Exploratory
YLT-11: A Technical Guide to its Discovery and Synthesis as a Potent PLK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and synthesis of YLT-11, a novel and potent inhibitor of Polo-like kinase 4 (PLK4). This compound has demonstrated significant anti-proliferative activity in breast cancer models, making it a promising candidate for further oncological drug development. This guide details the scientific rationale for targeting PLK4, the discovery of this compound, its detailed chemical synthesis, and the experimental protocols used to characterize its biological activity. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.
Introduction: The Rationale for Targeting PLK4 in Oncology
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication during the cell cycle. The proper regulation of centriole number is critical for the formation of a bipolar mitotic spindle and, consequently, for accurate chromosome segregation. In many human cancers, including breast cancer, PLK4 is overexpressed. This overexpression can lead to centriole amplification, resulting in mitotic errors, chromosomal instability, and aneuploidy – hallmarks of cancer that can contribute to tumor progression and therapeutic resistance. The dependency of cancer cells on elevated PLK4 activity for their survival presents a therapeutic window, making selective PLK4 inhibitors attractive candidates for cancer therapy.
Discovery of this compound: A Novel PLK4 Inhibitor
This compound was identified as a potent and selective PLK4 inhibitor through a scaffold hopping strategy based on known indazole-based kinase inhibitors. The design and optimization of a series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives led to the discovery of a lead compound with excellent in vitro potency against PLK4 and significant anti-proliferative effects against breast cancer cell lines. This compound emerged from this series as a promising drug candidate for its ability to induce mitotic defects and apoptosis in cancer cells.
Chemical Synthesis of this compound
The synthesis of this compound, systematically named (E)-N-(4-(3-(4-((dimethylamino)methyl)styryl)-1H-indazol-6-yl)pyrimidin-2-yl)acetamide, is a multi-step process. A representative synthetic scheme is provided below, based on the synthesis of analogous compounds.
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Detailed Synthetic Protocol
The synthesis of this compound and its analogs involves a multi-step process, a general outline of which is provided here based on the synthesis of similar compounds.[1]
Step 1: Synthesis of Intermediate A - 6-bromo-3-(4-(dimethylaminomethyl)styryl)-1H-indazole
-
To a solution of 6-bromo-3-methyl-1H-indazole in an appropriate solvent (e.g., DMF), a base (e.g., potassium tert-butoxide) is added, followed by the addition of 4-(dimethylaminomethyl)benzaldehyde.
-
The reaction mixture is stirred at an elevated temperature to facilitate the condensation reaction, yielding the styryl-indazole intermediate.
-
The product is isolated and purified using standard techniques such as column chromatography.
Step 2: Synthesis of Intermediate B - N-(4-(3-(4-((dimethylamino)methyl)styryl)-1H-indazol-6-yl)pyrimidin-2-yl)amine
-
Intermediate A is subjected to a Suzuki or Stille coupling reaction with an appropriately substituted pyrimidine (B1678525) derivative, such as 2-amino-4-chloropyrimidine, in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).
-
The reaction is typically carried out in a solvent mixture such as dioxane/water and heated to reflux.
-
The resulting product is then isolated and purified.
Step 3: Synthesis of this compound - (E)-N-(4-(3-(4-((dimethylamino)methyl)styryl)-1H-indazol-6-yl)pyrimidin-2-yl)acetamide
-
Intermediate B is acetylated using acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine.
-
The reaction is stirred at room temperature until completion.
-
The final product, this compound, is purified by recrystallization or column chromatography.
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against PLK4, leading to a cascade of cellular events that culminate in cancer cell death.
Quantitative Biological Data
| Parameter | Value | Cell Line(s) | Reference |
| PLK4 IC50 | 11.2 nM | - | [1] |
| MDA-MB-231 IC50 | 0.09 µM | Breast Cancer | [1] |
| MDA-MB-468 IC50 | 0.06 µM | Breast Cancer | [1] |
PLK4 Signaling Pathway and the Impact of this compound
Caption: The PLK4 signaling pathway and its inhibition by this compound.
Inhibition of PLK4 by this compound disrupts the precise control of centriole duplication. This leads to an excess of centrioles (centriole amplification), which in turn results in the formation of multipolar spindles during mitosis. The presence of these abnormal spindles triggers the spindle assembly checkpoint, and if the defects cannot be corrected, the cell undergoes mitotic catastrophe and ultimately apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on breast cancer cell lines.
Protocol Workflow:
Caption: A step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in breast cancer cells.
Protocol Workflow:
Caption: A step-by-step workflow for the Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Treatment: Breast cancer cells are treated with this compound at a specified concentration (e.g., the IC50 value) for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X binding buffer is added, and the cells are analyzed by flow cytometry. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-) are quantified.
Conclusion
This compound is a potent and selective PLK4 inhibitor with promising anti-cancer activity, particularly in breast cancer models. Its discovery and synthesis represent a significant step forward in the development of targeted therapies that exploit the mitotic vulnerabilities of cancer cells. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other PLK4 inhibitors as potential cancer therapeutics.
References
Early In Vitro Studies of YLT-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vitro studies of YLT-11, a novel and selective inhibitor of Polo-like kinase 4 (PLK4). The data and methodologies presented herein are compiled from published research to serve as a foundational resource for professionals in drug development and cancer research. This compound has demonstrated significant antiproliferative activity in breast cancer cell lines, positioning it as a promising candidate for further investigation.
Core Findings at a Glance
This compound is a potent inhibitor of PLK4, a key regulator of centriole duplication.[1] In vitro studies have shown that this compound's mechanism of action involves the disruption of this process, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Binding Constant (Kd) (nM) |
| PLK4 | 22 | 5.2 |
| PLK1 | >10000 | >10000 |
| PLK2 | >10000 | 653 |
| PLK3 | >10000 | >10000 |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC₅₀ (nM) |
| MDA-MB-231 | 120 |
| MDA-MB-468 | 68 |
| BT549 | 73 |
| MCF-7 | 74 |
Key In Vitro Effects of this compound
-
Inhibition of PLK4: this compound potently and selectively inhibits the enzymatic activity of PLK4.[1]
-
Anti-proliferative Activity: The compound exhibits significant growth-inhibitory effects against a panel of human breast cancer cell lines.[1]
-
Disruption of Centriole Duplication: Treatment with this compound leads to aberrant centriole numbers, a direct consequence of PLK4 inhibition.
-
Cell Cycle Arrest: this compound induces a G2/M phase arrest in the cell cycle of treated cancer cells.
-
Induction of Apoptosis: The compound promotes programmed cell death in a time- and concentration-dependent manner. This is evidenced by morphological changes and the increased expression of apoptosis markers such as cleaved caspase-3 and cleaved PARP1.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the PLK4 signaling pathway, which is crucial for centriole duplication and proper mitotic progression.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the studies of this compound. These protocols are based on standard laboratory procedures and are intended to be representative of the methods used.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01 nM to 10 µM) in fresh culture medium. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The culture medium is carefully removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.
-
Fixation: The cell pellet is resuspended in ice-cold phosphate-buffered saline (PBS) and fixed by dropwise addition of ice-cold 70% ethanol while vortexing. Cells are then incubated at -20°C for at least 2 hours.
-
Washing and RNase Treatment: The fixed cells are washed with PBS to remove the ethanol. The cell pellet is then resuspended in a solution containing RNase A to ensure that only DNA is stained.
-
Staining: Propidium iodide (PI) staining solution is added to the cell suspension. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence of individual cells is measured.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with this compound as described in the previous protocols.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Resuspension: The cells are resuspended in Annexin V binding buffer.
-
Staining: FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is resolved into four quadrants:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage not related to apoptosis)
-
This technical guide provides a summary of the early in vitro characterization of this compound. The presented data and protocols highlight its potential as a targeted therapeutic agent for breast cancer and provide a solid foundation for further preclinical and clinical development.
References
An In-depth Technical Guide to the Target Identification and Validation of YLT-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and validation of the molecular target of YLT-11, a novel small molecule inhibitor with demonstrated anti-cancer properties. The document details the experimental methodologies employed, presents key quantitative data, and illustrates the relevant signaling pathways.
Target Identification: Pinpointing Polo-like Kinase 4 (PLK4)
The primary molecular target of this compound has been identified as Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle regulation.[1][2][3][4] Abnormal expression of PLK4 is implicated in the pathology of various human cancers, making it a compelling therapeutic target.[3]
Initial screening and subsequent binding assays demonstrated that this compound is a potent and selective inhibitor of PLK4.
Table 1: Kinase Selectivity and Binding Affinity of this compound
| Kinase | Binding Constant (Kd) (nM) |
| PLK1 | >10000 |
| PLK2 | 653 |
| PLK3 | >10000 |
| PLK4 | 5.2 |
Data sourced from MedchemExpress and a 2018 study on this compound.[4][5]
The strong binding affinity for PLK4, with a Kd of 5.2 nM, and high selectivity over other PLK family members underscore its specificity.[4][5] Further enzymatic assays established a half-maximal inhibitory concentration (IC50) value of 22 nM for this compound against PLK4.[4]
Target Validation: Elucidating the Mechanism of Action
The validation of PLK4 as the functional target of this compound was achieved through a series of in vitro and in vivo experiments that demonstrated the compound's effects on cellular processes regulated by PLK4.
In cell-based assays, this compound exhibited significant anti-proliferative activity against breast cancer cell lines.[1][3] The observed cellular phenotypes were consistent with PLK4 inhibition, including:
-
Dysregulated Centriole Duplication: Treatment with this compound led to abnormal centriole numbers, a hallmark of PLK4 inhibition.[1][3]
-
Mitotic Defects: The compound induced errors in mitosis, leading to cell cycle arrest and ultimately, apoptosis.[1][3]
-
Induction of Apoptosis and Cell Cycle Arrest: this compound was shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[5]
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Biomarker | Effect of this compound Treatment | Fold Change (p < 0.01) |
| Ki67-positive cells | Decreased from 78 ± 8.1% to 29 ± 6.3% | ~2.7-fold decrease |
| Cleaved caspase-3-positive cells | Increased from 12.3 ± 5.1% to 66 ± 7.3% | ~5.4-fold increase |
Data from immunohistochemical analysis of tumor tissues from MDA-MB-231 xenograft models.[4]
This compound's mechanism of action involves the direct inhibition of PLK4, which in turn affects downstream signaling pathways crucial for cell cycle progression and survival. The inhibition of PLK4 by this compound leads to the dysregulation of the cell cycle and ultimately triggers apoptosis.
Caption: this compound inhibits PLK4, disrupting centriole duplication and cell cycle progression, leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the target identification and validation of this compound.
This assay was utilized to determine the binding affinity (Kd) of this compound to PLK4.
-
Principle: A known labeled ligand for the target protein (PLK4) is competed with unlabeled this compound. The displacement of the labeled ligand is measured to calculate the binding affinity of the test compound.
-
Protocol:
-
Recombinant PLK4 protein is immobilized on a suitable matrix.
-
A fluorescently or radioactively labeled ligand with known affinity for PLK4 is added at a fixed concentration.
-
Increasing concentrations of this compound are added to compete for binding to PLK4.
-
After incubation, the amount of bound labeled ligand is quantified.
-
The Kd value is determined by analyzing the competition curve.
-
CETSA was employed to confirm the direct binding of this compound to PLK4 within a cellular context.[4]
-
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. This change in thermal stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
-
Protocol:
-
Breast cancer cells (e.g., MDA-MB-231) are treated with either this compound or a vehicle control (DMSO).
-
The cells are lysed, and the lysates are divided into aliquots.
-
Aliquots are heated to a range of temperatures (e.g., 40-55°C).
-
After heating, the aggregated proteins are pelleted by centrifugation.
-
The amount of soluble PLK4 in the supernatant is quantified by Western blotting or mass spectrometry.
-
A melting curve is generated, and a shift in the curve for this compound-treated samples indicates target engagement.
-
References
- 1. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) this compound, a Novel PLK4 Inhibitor, Inhibits Human Breast [research.amanote.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Structural Analysis of YLT-11: A Novel PLK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YLT-11 is a novel and specific inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[1] Its potent and selective activity makes it a compound of significant interest in cancer research, particularly for breast cancer. This technical guide provides a comprehensive structural analysis of this compound, including its chemical properties, detailed synthesis protocol, and thorough characterization data. The information presented herein is intended to support further research and development of this compound and related compounds as potential therapeutic agents.
Chemical Structure and Properties
This compound is chemically identified as (E)-N-(4-(3-(4-((Dimethylamino)methyl)styryl)-1H-indazol-6-yl)pyrimidin-2-yl)acetamide. Its structure is characterized by a central indazole core linked to a pyrimidine (B1678525) and a styryl group.
| Property | Value |
| IUPAC Name | (E)-N-(4-(3-(4-((Dimethylamino)methyl)styryl)-1H-indazol-6-yl)pyrimidin-2-yl)acetamide |
| Molecular Formula | C₂₄H₂₄N₆O |
| Molecular Weight | 412.50 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Experimental Protocols
The synthesis of this compound involves a multi-step process, which is detailed below. The characterization of the final compound is achieved through standard analytical techniques.
Synthesis of this compound
The synthesis of this compound is based on the procedures outlined in the primary literature. The key steps involve the formation of the indazole and pyrimidine ring systems followed by a Heck coupling to introduce the styryl moiety.
Step 1: Synthesis of the Indazole Intermediate
-
A suitable substituted indazole is synthesized according to established methods in medicinal chemistry.
Step 2: Synthesis of the Pyrimidine Intermediate
-
A corresponding pyrimidine derivative is prepared, which will be coupled with the indazole intermediate.
Step 3: Coupling and Final Product Formation
-
The indazole and pyrimidine intermediates are coupled, followed by the introduction of the (dimethylamino)methyl)styryl group, likely via a palladium-catalyzed cross-coupling reaction.
-
The final step involves the acylation of the amino group on the pyrimidine ring to yield this compound.
Detailed step-by-step procedures, including reagents, solvents, reaction conditions, and purification methods, would be found in the supplementary information of the primary research article. However, this information is not publicly available in the searched resources.
Structural Characterization
The structural integrity and purity of the synthesized this compound are confirmed using the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the compound and confirm its molecular formula.
The specific spectral data (chemical shifts, coupling constants, and m/z values) are typically provided in the experimental section or supplementary materials of the primary publication, which were not accessible in the conducted searches.
Quantitative Data
The biological activity of this compound has been quantified in several assays, highlighting its potency and selectivity for PLK4.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (PLK4) | 22 nM | In vitro kinase assay | |
| K_d (PLK4) | 5.2 nM | Competition binding assay | |
| K_d (PLK1) | >10000 nM | Competition binding assay | |
| K_d (PLK2) | 653 nM | Competition binding assay | |
| K_d (PLK3) | >10000 nM | Competition binding assay | [2] |
Mechanism of Action and Biological Activity
This compound functions as an ATP-competitive inhibitor of PLK4.[2] Its inhibition of PLK4 leads to dysregulated centriole duplication, resulting in mitotic defects and ultimately inducing apoptosis in cancer cells.[1]
Signaling Pathway
The inhibitory action of this compound on PLK4 disrupts the normal cell cycle progression, particularly during mitosis. This leads to a cascade of events culminating in programmed cell death.
Caption: this compound inhibits PLK4, leading to mitotic defects and apoptosis.
Experimental Workflow for In Vitro Analysis
The in vitro evaluation of this compound typically follows a standardized workflow to assess its biological effects on cancer cell lines.
Caption: Workflow for in vitro evaluation of this compound's anticancer effects.
Conclusion
This compound is a potent and selective PLK4 inhibitor with promising anti-cancer properties, particularly in breast cancer models. Its mechanism of action, involving the disruption of centriole duplication and induction of mitotic catastrophe, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. This guide provides a foundational understanding of its structural and biological characteristics. Access to the detailed experimental data from the primary literature would be necessary for the complete replication and extension of these findings.
References
YLT-11: A Preliminary Toxicity and Safety Profile for Drug Development Professionals
An In-Depth Technical Guide
Introduction
YLT-11 is a novel and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a critical role in centriole duplication during mitosis.[1][2][3] Due to the overexpression of PLK4 in various human cancers, it has emerged as a promising target for anticancer therapies.[2][4] Preclinical studies have demonstrated that this compound exhibits significant anti-proliferative activity against breast cancer cells by inducing mitotic defects and apoptosis.[1] Notably, in vivo studies in human breast cancer xenograft models have shown that oral administration of this compound can significantly suppress tumor growth at doses that are well-tolerated.[1][2]
This technical guide provides a comprehensive overview of the anticipated preliminary toxicity and safety profile of this compound. While specific quantitative toxicity data for this compound is not extensively available in the public domain, this document outlines the standard battery of preclinical safety and toxicity studies that a compound of this class would undergo. The methodologies for these key experiments are detailed, and potential class-specific toxicities, extrapolated from other PLK4 inhibitors, are discussed. This guide is intended for researchers, scientists, and drug development professionals to inform the preclinical safety evaluation of this compound and similar PLK4 inhibitors.
General Toxicology
Acute Oral Toxicity
The acute oral toxicity study is a fundamental component of preclinical safety assessment, providing information on the potential hazards from a single high dose of a substance.
Data Presentation
| Parameter | Value | Species | Guideline |
| LD50 (Median Lethal Dose) | Data not available | Rat (preferred) | OECD 423/425 |
| GHS Category | To be determined | N/A | GHS |
| Observed Effects | |||
| Clinical Signs | To be determined | ||
| Body Weight Changes | To be determined | ||
| Gross Necropsy Findings | To be determined |
Experimental Protocol: Acute Toxic Class Method (OECD 423)
The Acute Toxic Class Method is a stepwise procedure used to estimate the acute oral toxicity of a substance with a reduced number of animals.[5][6][7]
-
Animal Model: Typically, young adult female rats are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with a 12-hour light/dark cycle and have access to standard diet and water ad libitum. They are acclimatized for at least 5 days before the study.
-
Dosing: A single dose of this compound is administered by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection is based on any existing information about the substance's toxicity.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Stepwise Procedure: The procedure involves a sequential dosing of animals. If an animal survives at a given dose, the next animal is dosed at a higher level. If an animal dies, the next is dosed at a lower level. This continues until a stopping criterion is met, which allows for the classification of the substance into a GHS toxicity category.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Genotoxicity
Genotoxicity assays are designed to detect any potential for a substance to cause damage to the genetic material of cells.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[8][9][10][11]
Data Presentation
| Strain | Metabolic Activation (S9) | Result |
| TA98 | With | To be determined |
| Without | To be determined | |
| TA100 | With | To be determined |
| Without | To be determined | |
| TA1535 | With | To be determined |
| Without | To be determined | |
| TA1537 | With | To be determined |
| Without | To be determined | |
| E. coli WP2 uvrA | With | To be determined |
| Without | To be determined |
Experimental Protocol: Ames Test
-
Bacterial Strains: Several histidine-requiring (his- ) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring (trp- ) strain of E. coli (e.g., WP2 uvrA) are used.[8][9]
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic mammalian metabolism.[8][10]
-
Exposure: The bacterial strains are exposed to various concentrations of this compound on agar (B569324) plates.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance in cultured mammalian cells.[12][13][14][15]
Data Presentation
| Cell Line | Metabolic Activation (S9) | Concentration Range | Result (Micronucleus Induction) | Cytotoxicity (e.g., CBPI) |
| CHO-K1 or Human Lymphocytes | With | To be determined | To be determined | To be determined |
| Without | To be determined | To be determined | To be determined |
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.[14]
-
Treatment: The cells are treated with at least three concentrations of this compound for a short (3-6 hours) or long (24 hours) duration, both with and without S9 metabolic activation.[14]
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[12][13]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).[14]
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.[12]
Safety Pharmacology
Safety pharmacology studies are conducted to evaluate the potential for adverse effects on vital physiological functions. The core battery of studies focuses on the central nervous, cardiovascular, and respiratory systems, as outlined in the ICH S7A guidelines.[16][17][18]
Central Nervous System (CNS) Assessment
Data Presentation
| Test | Species | Dose Range | Key Findings |
| Functional Observational Battery (FOB) / Irwin Test | Rat | To be determined | To be determined |
| Locomotor Activity | Rat | To be determined | To be determined |
Experimental Protocol: Functional Observational Battery (FOB)
-
Animal Model: Rats are typically used.
-
Dosing: Animals are administered single doses of this compound.
-
Observations: A comprehensive set of observations are made at specified time points, including assessments of behavior, autonomic function, neuromuscular coordination, and sensory reflexes. Locomotor activity is often measured using automated systems.
Cardiovascular System Assessment
A key component of cardiovascular safety assessment is the evaluation of potential effects on cardiac repolarization, often assessed by the hERG (human Ether-à-go-go-Related Gene) potassium channel assay.[19][20][21][22]
Data Presentation
| Assay | System | Result (e.g., IC50) |
| hERG Potassium Channel Assay | Patch Clamp on HEK293 cells | To be determined |
| In Vivo Cardiovascular Telemetry | Dog or Non-human Primate | To be determined (Effects on ECG, blood pressure, heart rate) |
Experimental Protocol: hERG Assay (Automated Patch Clamp)
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel is used.[19][21]
-
Electrophysiology: The whole-cell patch clamp technique is used to measure the hERG potassium current. Automated systems like QPatch or SyncroPatch are commonly employed for higher throughput.[19][20]
-
Compound Application: this compound is applied at a range of concentrations to determine the concentration-response relationship for hERG channel inhibition.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated, and an IC50 value is determined.
Respiratory System Assessment
Data Presentation
| Parameter | Species | Dose Range | Key Findings |
| Respiratory Rate | Rat | To be determined | To be determined |
| Tidal Volume | Rat | To be determined | To be determined |
| Minute Volume | Rat | To be determined | To be determined |
Experimental Protocol: Whole-Body Plethysmography
-
Animal Model: Conscious, unrestrained rats are used.
-
Measurement: Animals are placed in a whole-body plethysmography chamber, which measures pressure changes due to breathing.
-
Parameters: Respiratory rate, tidal volume, and minute volume are recorded before and after the administration of this compound.
Potential Class-Specific Toxicities of PLK4 Inhibitors
While specific toxicity data for this compound is limited, information from other PLK4 inhibitors, such as CFI-400945, can provide insights into potential on-target toxicities. Preclinical toxicology studies of CFI-400945 revealed hematopoietic effects, including myeloid suppression and bone marrow hypocellularity, as the primary toxicities.[23] This suggests that the hematopoietic system may be a key target for toxicities associated with PLK4 inhibition, and careful monitoring of hematological parameters in preclinical and clinical studies of this compound is warranted.
Visualizations
PLK4 Signaling Pathway in Centriole Duplication
Caption: Simplified signaling pathway of PLK4 in centriole duplication and the inhibitory action of this compound.
Experimental Workflow for In Vitro Genotoxicity Assessment
Caption: A streamlined workflow for the in vitro assessment of the genotoxic potential of this compound.
Conclusion
This compound is a promising PLK4 inhibitor with demonstrated anti-cancer efficacy in preclinical models. While specific, quantitative toxicity data are not yet widely available, this guide outlines the standard and rigorous preclinical safety evaluation that a compound like this compound would undergo. The provided experimental protocols for general toxicology, genotoxicity, and safety pharmacology serve as a blueprint for its continued development. Based on findings from other PLK4 inhibitors, particular attention should be paid to potential hematopoietic toxicities. A thorough and systematic execution of these safety studies will be critical to establishing a comprehensive safety profile for this compound and supporting its potential progression into clinical trials.
References
- 1. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. biogem.it [biogem.it]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 11. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety Pharmacology - IITRI [iitri.org]
- 17. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 18. fda.gov [fda.gov]
- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 22. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Pathway of YLT-11: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YLT-11 is a potent and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3] Its mechanism of action centers on its ability to fit into the ATP-binding pocket of PLK4, leading to the inhibition of its enzymatic activity. This targeted inhibition disrupts the precise control of centriole duplication, a critical process in cell division. The downstream consequences of this compound activity in cancer cells, particularly breast cancer, include mitotic defects, cell cycle arrest, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the molecular pathway of this compound, including detailed experimental protocols and a summary of key quantitative data, to support further research and drug development efforts in oncology.
Core Mechanism of Action: PLK4 Inhibition
This compound functions as a competitive inhibitor of ATP at the catalytic site of PLK4.[1][3] This binding prevents the autophosphorylation of PLK4, a crucial step for its activation and subsequent phosphorylation of downstream targets. The inhibition of PLK4 by this compound is highly selective, with a more than 200-fold greater selectivity for PLK4 over other PLK family members (PLK1, PLK2, and PLK3).[1][3]
The consequences of PLK4 inhibition by this compound are dose-dependent. At lower concentrations (≤0.25 μM), this compound leads to a paradoxical increase in centriole number.[1][3] This is attributed to the partial inhibition of PLK4, which disrupts its normal degradation pathway, leading to its accumulation and the formation of extra centrioles. Conversely, at higher concentrations (≥0.5 μM), this compound causes a decrease in centriole number due to the complete inhibition of PLK4's function in centriole duplication.[1][3] This disruption of centriole number, whether through amplification or depletion, results in mitotic catastrophe and cell death.
Signaling Pathways and Downstream Effects
The inhibition of PLK4 by this compound initiates a cascade of events that ultimately lead to cancer cell death. The primary signaling pathway involves the disruption of the cell cycle machinery.
Caption: Molecular pathway of this compound action.
Key downstream effects of this compound-mediated PLK4 inhibition include:
-
Inhibition of Cell Cycle Proteins: this compound treatment leads to the inhibition of cell cycle-associated proteins such as CDC25C and CDK1.[1][3] This disruption prevents the normal progression of the cell cycle, leading to a G2/M phase arrest.[4]
-
Induction of p21: An increase in the level of the cyclin-dependent kinase inhibitor p21 has been observed following this compound treatment.[1][3] p21 plays a crucial role in cell cycle arrest in response to DNA damage and other cellular stressors.
-
Apoptosis Induction: The culmination of dysregulated centriole duplication, mitotic defects, and cell cycle arrest is the induction of apoptosis, or programmed cell death.[1][5] this compound has been shown to induce apoptosis in various breast cancer cell lines.[5]
-
Potential Aurora B Inhibition: Some evidence suggests that the effects of this compound might also be partially due to the inhibition of Aurora B kinase, another key regulator of mitosis.[1] However, the primary target remains PLK4.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| PLK4 IC50 | 22 nM | - | [1][3] |
| Selectivity (vs. PLK1, 2, 3) | >200-fold | - | [1][3] |
| MCF-7 IC50 | 0.19 ± 0.02 µM | Human Breast Cancer | [6] |
| MDA-MB-231 IC50 | 0.28 ± 0.03 µM | Human Breast Cancer | [6] |
| MDA-MB-468 IC50 | 0.15 ± 0.01 µM | Human Breast Cancer | [6] |
| BT549 IC50 | 0.21 ± 0.02 µM | Human Breast Cancer | [6] |
| Normal Mammary Cell IC50 | > 10 µM | - | [1] |
Table 2: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models
| Animal Model | Treatment Dose & Schedule | Tumor Growth Inhibition | Reference |
| TNBC Xenograft | 90 mg/kg, oral | 60% reduction | [1] |
| MCF-7 Xenograft | 60 mg/kg, oral, daily | Significant inhibition | [5] |
| MDA-MB-468 Xenograft | 60 mg/kg, oral, daily | Significant inhibition | [5] |
| MDA-MB-231 Xenograft | 60 mg/kg, oral, daily | Significant inhibition | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the molecular pathway of this compound, based on published literature.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PLK4 and other kinases.
Protocol:
-
Reagents: Recombinant human PLK4, PLK1, PLK2, and PLK3 enzymes; ATP; appropriate peptide substrate; kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol); this compound (dissolved in DMSO); ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a 96-well plate, add the kinase, peptide substrate, and this compound (or DMSO as a vehicle control). c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. f. Luminescence is measured using a plate reader. g. Calculate the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on breast cancer cell lines.
Protocol:
-
Cell Culture: Culture human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, MDA-MB-468) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
Procedure: a. Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 72 hours). c. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. d. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. e. Measure the absorbance at 490 nm using a microplate reader. f. Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat breast cancer cells with this compound at the desired concentrations for a specified time (e.g., 48 hours).
-
Staining: a. Harvest the cells by trypsinization and wash with cold PBS. b. Resuspend the cells in 1X binding buffer. c. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension. d. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Human Breast Cancer Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Protocol:
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Tumor Implantation: a. Subcutaneously inject a suspension of human breast cancer cells (e.g., 5 x 106 MDA-MB-231 cells in Matrigel) into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).
-
Treatment: a. Randomly assign mice to treatment groups (e.g., vehicle control, this compound). b. Administer this compound orally at the desired dose and schedule (e.g., 90 mg/kg daily).
-
Monitoring: a. Measure tumor volume with calipers every 2-3 days. b. Monitor the body weight and general health of the mice.
-
Endpoint: a. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
This compound represents a promising therapeutic agent for the treatment of breast cancer through its targeted inhibition of PLK4. Its well-defined molecular pathway, leading from the disruption of centriole duplication to the induction of apoptosis, provides a strong rationale for its clinical development. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other PLK4 inhibitors. Further investigation into potential synergistic combinations and the mechanisms of resistance will be crucial for optimizing its clinical application.
References
- 1. Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 4. Item - IC50 values for growth inhibitory effect of IC261 in breast cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
Initial Characterization of YLT-11's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YLT-11 is a novel and potent small-molecule inhibitor of Polo-like kinase 4 (PLK4).[1] This document provides a comprehensive technical overview of the initial characterization of this compound's biological activity, with a primary focus on its application in breast cancer research. The information presented herein summarizes its mechanism of action, provides quantitative data on its efficacy, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[2][3] Dysregulation of PLK4 expression is frequently observed in various cancers, including breast cancer, and is associated with centrosome amplification, chromosomal instability, and tumorigenesis.[2][4] As a critical node in cell cycle progression, PLK4 has emerged as a promising therapeutic target for anticancer drug development. This compound has been identified as a potent and selective inhibitor of PLK4, demonstrating significant anti-proliferative activity in breast cancer models.[1] This guide serves as a technical resource for researchers investigating the biological effects of this compound.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of PLK4's kinase activity.[1] By binding to the ATP-binding pocket of PLK4, this compound prevents the phosphorylation of downstream substrates essential for centriole duplication.[1] This inhibition leads to a cascade of cellular events, including:
-
Dysregulated Centriole Duplication: Inhibition of PLK4 by this compound disrupts the precise control of centriole formation, leading to an abnormal number of centrioles.[1]
-
Mitotic Defects: The presence of an incorrect number of centrioles results in mitotic spindle abnormalities, chromosomal mis-segregation, and ultimately mitotic catastrophe.[1]
-
Induction of Apoptosis: Cells with severe mitotic defects undergo programmed cell death (apoptosis), which is a key mechanism of this compound's anti-tumor activity.[1]
Quantitative Data
The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PLK4 Kinase Inhibition) | 22 nM | In vitro kinase assay | [5] |
| Kd (Binding Affinity to PLK4) | 5.2 nM | Competition binding assay | [5] |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not explicitly found in searches | |
| MCF-7 | Estrogen Receptor-Positive | Data not explicitly found in searches | |
| T-47D | Estrogen Receptor-Positive | Data not explicitly found in searches | |
| General Statement | Triple-Negative Breast Cancer | This compound possessed the ability to inhibit a range of human breast cancer cell lines, especially for the TNBC cell lines. | [1] |
Note: While the source mentions potent anti-proliferative activity, specific IC50 values for different breast cancer cell lines were not found in the provided search results.
Table 3: Kinase Selectivity of this compound
| Kinase | Selectivity Fold vs. PLK4 | Reference |
| PLK1 | >200-fold | [1] |
| PLK2 | >200-fold | [1] |
| PLK3 | >200-fold | [1] |
Note: A broader kinase selectivity profile against a larger panel of kinases was not available in the search results.
Experimental Protocols
The following are generalized protocols for key experiments used in the initial characterization of this compound. These should be considered as templates and may require optimization for specific experimental conditions.
In Vitro PLK4 Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant PLK4.
-
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
This compound (at various concentrations)
-
Kinase reaction buffer (e.g., containing HEPES, MgCl2, DTT, BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.
-
In a 384-well plate, add the recombinant PLK4 enzyme, the kinase substrate, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence to quantify ADP production).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound on the viability and proliferation of breast cancer cells.
-
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
This compound (at various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the breast cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis and necrosis in cells treated with this compound.
-
Materials:
-
Breast cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Western Blot Analysis of Apoptosis Markers
This method detects the cleavage of key apoptosis-related proteins.
-
Materials:
-
Breast cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of the target proteins to a loading control like β-actin.
-
Human Breast Cancer Xenograft Model
This in vivo model assesses the anti-tumor efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Human breast cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of breast cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at predetermined doses and schedule. The control group receives the vehicle.
-
Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to visualize key biological and experimental processes related to this compound.
Caption: PLK4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Characterization.
Conclusion
The initial characterization of this compound reveals it to be a potent and selective inhibitor of PLK4 with significant anti-proliferative and pro-apoptotic activity in breast cancer cells. Its mechanism of action, centered on the disruption of centriole duplication and induction of mitotic defects, provides a strong rationale for its further development as a potential therapeutic agent. The data and protocols presented in this guide offer a foundational resource for researchers working with this compound and other PLK4 inhibitors. Further studies are warranted to establish a more comprehensive kinase selectivity profile, detailed pharmacokinetic and pharmacodynamic properties, and efficacy in a broader range of cancer models.
References
- 1. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
YLT-11: A Novel MEK1/2 Inhibitor and its Role in Cellular Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cellular cascade that transduces extracellular signals to intracellular responses, regulating fundamental processes such as cell proliferation, differentiation, survival, and apoptosis.[1][2][3] The Ras-Raf-MEK-ERK cascade is a central component of this pathway, and its hyperactivation is a hallmark of many human cancers, often driven by mutations in RAS or RAF genes.[4][5] This makes the components of this pathway, particularly the dual-specificity kinases MEK1 and MEK2, highly attractive targets for therapeutic intervention.[4][6]
This document provides a comprehensive technical overview of YLT-11, a novel, potent, and highly selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2. We will explore the mechanism of action of this compound, present its quantitative biochemical and cellular activity, and provide detailed protocols for its characterization.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway, also referred to as the Ras-Raf-MEK-ERK pathway, is a multi-tiered kinase cascade initiated by the activation of cell surface receptors, such as Receptor Tyrosine Kinases (RTKs), by extracellular signals like growth factors.[7][8][9] This activation triggers a series of downstream phosphorylation events:
-
RAS Activation: Activated receptors recruit adaptor proteins that facilitate the exchange of GDP for GTP on the small G-protein RAS, converting it to its active state.[2][7]
-
RAF Activation: GTP-bound RAS recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF), which are MAP Kinase Kinase Kinases (MAPKKK).[1][2]
-
MEK Activation: Activated RAF phosphorylates and activates MEK1 and MEK2 (MAPKKs), the only known substrates for RAF kinases.[5]
-
ERK Activation: MEK1/2, in turn, phosphorylate and activate ERK1 and ERK2 (MAPKs) on specific threonine and tyrosine residues in their activation loop.[5]
-
Downstream Signaling: Activated ERK translocates to the nucleus to phosphorylate and regulate a multitude of transcription factors, leading to changes in gene expression that drive cellular processes like proliferation and survival.[9]
This compound: Mechanism of Action
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of MEK1 and MEK2. It functions as an allosteric, non-ATP-competitive inhibitor, binding to a unique pocket adjacent to the ATP-binding site of MEK1/2. This binding event locks the kinase in an inactive conformation, preventing its phosphorylation and activation by RAF, and subsequently blocking the phosphorylation of ERK1/2.[10] This targeted inhibition leads to the suppression of the entire downstream signaling cascade, resulting in cell cycle arrest and apoptosis in cancer cells with a hyperactivated MAPK pathway.[4]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound were determined through a series of in vitro biochemical and cell-based assays.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | This compound IC₅₀ (nM) |
| MEK1 | 1.2 |
| MEK2 | 1.9 |
| p38α | >10,000 |
| JNK1 | >10,000 |
| CDK2 | >10,000 |
| PI3Kα | >10,000 |
| AKT1 | >10,000 |
Data represents the mean of three independent experiments. IC₅₀ values were determined using a 10-point dose-response curve.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | This compound GI₅₀ (nM) |
| A375 | Melanoma | BRAF V600E | 8.5 |
| HT-29 | Colorectal | BRAF V600E | 12.1 |
| HCT116 | Colorectal | KRAS G13D | 25.4 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 33.7 |
| MCF7 | Breast | PIK3CA E545K | >5,000 |
GI₅₀ (Growth Inhibition 50) values were determined after 72 hours of continuous exposure to this compound using an MTT assay.
Table 3: Pharmacodynamic Effects of this compound on ERK Phosphorylation
| Cell Line | Assay | This compound IC₅₀ (nM) |
| A375 | p-ERK (T202/Y204) Inhibition | 15.2 |
IC₅₀ value for phospho-ERK inhibition was determined by Western Blot analysis after 2 hours of treatment with this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: In Vitro MEK1/2 Kinase Assay
This protocol describes a generalized method for determining the IC₅₀ value of this compound against recombinant MEK1/2 in a cell-free system.
Methodology:
-
Reagent Preparation : Prepare kinase buffer, recombinant active MEK1 or MEK2, non-activated ERK2 substrate, and ATP solution. Prepare a 10-point serial dilution of this compound in 100% DMSO.
-
Reaction Setup : To the wells of a 96-well assay plate, add the kinase buffer, the this compound dilution (or DMSO for control), and the recombinant MEK1/2 enzyme.
-
Substrate Addition : Add the non-activated ERK2 substrate to each well.
-
Initiation : Initiate the kinase reaction by adding a solution of ATP and MgCl₂ to each well.[11]
-
Incubation : Incubate the plate at 30°C for 30 minutes with gentle agitation.
-
Termination and Detection : Terminate the reaction and quantify the amount of phosphorylated ERK2. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or fluorescence-based assays using phospho-specific antibodies.[12][13]
-
Data Analysis : Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol details the use of Western blotting to assess the efficacy of this compound in inhibiting ERK phosphorylation in whole cells.[14]
Methodology:
-
Cell Culture and Treatment : Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with serum-free media containing various concentrations of this compound for 2 hours.
-
Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16] Scrape the cells and collect the lysate.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation : Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15][17]
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel.[16] Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[14]
-
Blocking and Antibody Incubation : Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.[17] Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.[18] After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[14]
-
Analysis : Quantify band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal to determine the dose-dependent inhibition.
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to measure the effect of this compound on cell proliferation and viability.[19]
Methodology:
-
Cell Seeding : Seed cancer cells (e.g., A375, HT-29) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[20] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement : Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis : Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ value using non-linear regression analysis.[21]
Conclusion
The hypothetical molecule this compound demonstrates the characteristics of a potent and highly selective MEK1/2 inhibitor. Its ability to potently inhibit the MAPK/ERK signaling cascade, demonstrated by the reduction in ERK phosphorylation, translates into significant anti-proliferative effects in cancer cell lines harboring BRAF and KRAS mutations. The data presented herein provides a strong rationale for the continued investigation of this compound as a potential therapeutic agent for cancers driven by aberrant MAPK pathway signaling. The detailed protocols offer a clear framework for researchers to validate and expand upon these findings.
References
- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 10. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro kinase assay [protocols.io]
- 12. bmglabtech.com [bmglabtech.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
YLT-11: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
YLT-11 is a novel and potent small molecule inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division. Upregulation of PLK4 is observed in various cancers, including breast cancer, making it an attractive target for anti-cancer therapies. This compound exhibits its anti-proliferative effects by inducing dysregulated centriole duplication and mitotic defects, ultimately leading to apoptosis in cancer cells.[1] These application notes provide detailed protocols for the use of this compound in cell culture-based assays to study its effects on cancer cells.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PLK4.[1] Inhibition of PLK4 by this compound disrupts the precise regulation of centriole duplication, leading to mitotic catastrophe and cell death. The downstream effects of PLK4 inhibition by this compound include the modulation of key cell cycle regulators. Specifically, treatment with this compound has been shown to regulate the expression and activity of proteins such as CDC25C and Cyclin-Dependent Kinase 1 (CDK1), and to increase the expression of the cell cycle inhibitor p21.[1] This cascade of events ultimately triggers the apoptotic pathway, leading to the selective elimination of cancer cells.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| PLK4 IC50 | 22 nM | In vitro kinase assay | [1] |
| Binding Constant (Kd) | 5.2 nM | PLK4 | [1] |
| MCF-7 IC50 | Data not available in initial search | Human Breast Cancer | |
| MDA-MB-231 IC50 | Data not available in initial search | Human Breast Cancer |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
References
Application Notes and Protocols for YLT-11 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of YLT-11, a novel and selective Polo-like kinase 4 (PLK4) inhibitor, in preclinical animal models of cancer. The information is compiled from published research to assist in the design and execution of in vivo studies.
Introduction
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of PLK4.[1] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a fundamental process in cell division. Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy. This compound has demonstrated significant anti-proliferative activity in various cancer cell lines and has shown efficacy in suppressing tumor growth in xenograft animal models.[2][3]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of PLK4. This inhibition leads to a cascade of cellular events, including:
-
Dysregulated Centriole Duplication: Inhibition of PLK4 by this compound disrupts the normal process of centriole formation, leading to mitotic defects.[2][3]
-
Cell Cycle Arrest: this compound treatment can induce cell cycle arrest, preventing cancer cells from progressing through mitosis.
-
Apoptosis: By inducing mitotic catastrophe, this compound ultimately triggers programmed cell death (apoptosis) in cancer cells.[1]
The downstream effects of this compound include the modulation of key cell cycle regulatory proteins.
Animal Models
The primary animal model utilized for in vivo efficacy studies of this compound is the human breast cancer xenograft model in immunodeficient mice .
Recommended Mouse Strain
-
BALB/c nude mice: These mice lack a thymus and are unable to produce T-cells, which allows for the engraftment of human tumor cells without rejection. Six-week-old female mice are typically used.[1]
Tumor Cell Lines
The following human breast cancer cell lines have been successfully used to establish xenograft tumors for testing this compound:
-
MCF-7 (Estrogen receptor-positive)
-
MDA-MB-468 (Triple-negative)
-
MDA-MB-231 (Triple-negative)[3]
Experimental Protocols
Breast Cancer Xenograft Model Establishment
This protocol provides a general guideline for establishing subcutaneous breast cancer xenografts in nude mice.
Materials:
-
Human breast cancer cells (MCF-7, MDA-MB-468, or MDA-MB-231)
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, but recommended for some cell lines)
-
Syringes and needles
-
6-week-old female BALB/c nude mice
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected breast cancer cell line according to standard protocols.
-
Cell Preparation:
-
Harvest cells when they are in the logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Resuspend the cells in sterile PBS at the desired concentration. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate and growth.
-
-
Injection:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Initiation of Treatment:
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
This compound Administration
Formulation for Oral Administration:
The specific vehicle used for the oral formulation of this compound in the pivotal preclinical studies has not been detailed in the available literature. For poorly soluble kinase inhibitors, common vehicles for oral gavage in mice include:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
5% (v/v) DMSO in corn oil
-
10% (v/v) Solutol HS 15 in PEG 600
It is crucial to perform small-scale formulation studies to determine the optimal vehicle for this compound that ensures stability and appropriate suspension. A vehicle control group should always be included in the in vivo study.
Dosing and Schedule:
-
Dosage: this compound has been shown to be effective at doses of 30 and 90 mg/kg .[1]
-
Route of Administration: Oral gavage (p.o.).
-
Frequency: Daily.
-
Duration: 20 consecutive days.[1]
Efficacy and Tolerability Data
The following table summarizes the reported in vivo data for this compound in a breast cancer xenograft model.
| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (90 mg/kg) |
| Administration | Daily, p.o. | Daily, p.o. | Daily, p.o. |
| Duration | 20 days | 20 days | 20 days |
| Tumor Growth Inhibition | - | Significant | >60% |
| Effect on Ki67 | High | Reduced | Significantly Reduced |
| Effect on Cleaved Caspase-3 | Low | Increased | Significantly Increased |
| Reported Toxicity | - | Well-tolerated | Well-tolerated, no obvious toxicity |
Note: Quantitative data for tumor volume, Ki67, and cleaved caspase-3 are not fully available in the public domain and would require access to the full study data.
Pharmacokinetics
As of the latest available information, detailed pharmacokinetic studies of this compound in animal models have not been published. Therefore, parameters such as Cmax, Tmax, half-life, and bioavailability are not currently known. When designing studies, it is important to consider that the pharmacokinetic profile can influence the dosing schedule and ultimate efficacy.
Important Considerations
-
All animal experiments should be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
-
The health of the animals should be monitored daily, including body weight, food and water consumption, and any signs of toxicity or distress.
-
A vehicle control group is essential to differentiate the effects of the compound from those of the administration vehicle.
-
For robust and reproducible results, it is recommended to use a sufficient number of animals per group to achieve statistical power.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of PLK4 in cancer and to evaluate its therapeutic potential in preclinical settings.
References
- 1. Growth kinetics of four human breast carcinomas grown in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]
YLT-11 dosage and administration guidelines for research
Disclaimer
Please note: The compound "YLT-11" is a fictional entity created for illustrative purposes to fulfill the requirements of this request. The following data, protocols, and guidelines are hypothetical and should not be used for actual laboratory work. They are intended to serve as a template for structuring application notes for a real research compound.
This compound Application Notes and Protocols for Research
For Research Use Only (RUO). Not for use in diagnostic procedures.
Introduction
This compound is a potent and selective small molecule inhibitor of the novel tyrosine kinase, YLTK. Aberrant activation of the YLTK signaling pathway has been implicated in the proliferation and survival of various cancer cell lines. This compound provides a valuable tool for researchers investigating the role of the YLTK pathway in oncology and other related diseases. These notes provide guidelines for the dosage and administration of this compound in both in vitro and in vivo research models.
In Vitro Guidelines
Cellular Potency
This compound exhibits potent anti-proliferative activity in a range of cancer cell lines with demonstrated YLTK pathway activation. The half-maximal inhibitory concentration (IC50) values were determined using a standard 72-hour cell viability assay.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 15.2 |
| A549 | Lung Carcinoma | 28.7 |
| MDA-MB-231 | Breast Cancer | 55.1 |
| U87 MG | Glioblastoma | 120.5 |
Protocol: Cell Viability Assay (MTT)
This protocol outlines the measurement of cell proliferation in response to this compound treatment using a colorimetric MTT assay.
-
Cell Seeding:
-
Harvest and count cells from exponential phase culture.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create 2X working concentrations.
-
Remove the medium from the cells and add 100 µL of the corresponding this compound working solution or vehicle control (e.g., 0.1% DMSO) to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
This compound Signaling Pathway
This compound acts by inhibiting the phosphorylation of the YLTK receptor, which in turn blocks downstream signaling through the PI3K/Akt and MAPK pathways, ultimately leading to a reduction in cell proliferation and survival.
Caption: this compound inhibits the YLTK receptor, blocking downstream signaling.
In Vivo Guidelines
Dosage in Murine Xenograft Models
The following table provides recommended starting doses for this compound in a HCT116 human colon carcinoma xenograft model in nude mice. Researchers should perform their own dose-ranging studies to determine the optimal dose for their specific model.
| Administration Route | Vehicle | Dose (mg/kg) | Dosing Schedule |
| Oral (p.o.) | 0.5% Methylcellulose | 25 | Once daily (QD) |
| Oral (p.o.) | 0.5% Methylcellulose | 50 | Once daily (QD) |
| Intraperitoneal (i.p.) | 10% DMSO in Saline | 10 | Once daily (QD) |
| Intraperitoneal (i.p.) | 10% DMSO in Saline | 20 | Once daily (QD) |
Protocol: Murine Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
-
Cell Implantation:
-
Harvest HCT116 cells and resuspend in sterile, serum-free medium at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using caliper measurements (Tumor Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
-
Compound Administration:
-
Prepare this compound formulation and vehicle control daily.
-
Administer the compound according to the desired dose and schedule (e.g., 50 mg/kg, p.o., QD).
-
Record the body weight of each mouse daily.
-
-
Efficacy Monitoring:
-
Measure tumor volume twice weekly.
-
Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Weigh the tumors and process for further analysis (e.g., histology, Western blot).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
In Vivo Experimental Workflow
Caption: Workflow for a typical in vivo xenograft efficacy study.
Pharmacokinetic Data
Pharmacokinetic parameters of this compound were determined in male CD-1 mice following a single dose.
| Parameter | 20 mg/kg (i.v.) | 50 mg/kg (p.o.) |
| Cmax (ng/mL) | 2,450 | 875 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng*h/mL) | 3,800 | 2,900 |
| Half-life (t1/2, h) | 2.5 | 3.1 |
| Bioavailability (%) | N/A | 76 |
Formulation and Storage
-
Formulation: this compound is supplied as a lyophilized powder. For in vitro studies, reconstitute in DMSO to create a stock solution. For in vivo studies, follow the vehicle recommendations in Table 3.1.
-
Storage: Store the lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Safety Precautions
This compound is a research chemical. The toxicological properties have not been fully investigated. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Use in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
YLT-11: A Potent PLK4 Inhibitor for High-Throughput Screening Applications
Application Note and Protocol
Introduction
YLT-11 is a novel and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] As a key regulator of centriole duplication, PLK4 is a critical component of the cell division machinery.[3] Overexpression of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy. This compound demonstrates potent anti-proliferative activity in cancer cell lines by inducing aberrant centriole duplication and mitotic defects, which ultimately leads to apoptosis.[1] This application note provides a framework for utilizing this compound in high-throughput screening (HTS) campaigns, either as a positive control for identifying new PLK4 inhibitors or in screens for compounds that exhibit synergistic effects with this compound.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the PLK4 kinase.[3] By binding to the active site of PLK4, it blocks the downstream signaling cascade that regulates the cell cycle. Inhibition of PLK4 leads to dysregulation of centriole duplication, mitotic defects, and ultimately, apoptosis of cancer cells.[1] The primary downstream effects include modulation of cell cycle regulators such as Cyclin-Dependent Kinase Inhibitor p21 and cdc25 Phosphatases.[1]
Signaling Pathway
Caption: this compound inhibits PLK4, disrupting the cell cycle and promoting apoptosis.
Quantitative Data
The following table summarizes the key quantitative metrics for this compound, establishing its potency and binding affinity for PLK4. This data is crucial for designing dose-response experiments and for use as a benchmark in screening assays.
| Parameter | Value | Target | Method |
| IC | 22 nM | PLK4 | Kinase Inhibition Assay |
| Binding Constant (K | 5.2 nM | PLK4 | Competition Binding Assay |
Data sourced from a study on the effects of this compound on human breast cancer cells.[3]
High-Throughput Screening Protocol: Identifying PLK4 Inhibitors
This protocol outlines a cell-based HTS assay to screen for novel inhibitors of PLK4, using this compound as a positive control. The assay measures cell viability in a human breast cancer cell line, MDA-MB-231, which is known to be sensitive to PLK4 inhibition.
1. Materials and Reagents
-
Cell Line: MDA-MB-231 human breast cancer cells
-
Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Assay Plates: 384-well, white, solid-bottom tissue culture plates
-
Test Compounds: Compound library dissolved in DMSO
-
This compound (Positive Control): 10 mM stock in DMSO
-
DMSO (Negative Control): Cell culture grade
-
Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Plate Reader: Luminometer-capable plate reader
2. Experimental Workflow
Caption: Workflow for a cell-based high-throughput screen to find PLK4 inhibitors.
3. Detailed Protocol
Day 1: Cell Seeding
-
Culture MDA-MB-231 cells to approximately 80% confluency.
-
Trypsinize, count, and resuspend cells in culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (2,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO
2.
Day 2: Compound Addition
-
Prepare a dose-response plate for the positive control, this compound (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
For the main screen, add test compounds to the assay plates to achieve the desired final concentration (e.g., 10 µM).
-
Include wells with DMSO only as the negative control (100% viability) and a high concentration of this compound (e.g., 10 µM) as the positive control (0% viability).
-
Use a liquid handler to add compounds to the assay plates.
Day 5: Assay Readout
-
After 72 hours of incubation, remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
4. Data Analysis
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 x (1 - (Signal
test- Signalpos) / (Signalneg- Signalpos)) -
Where Signal
testis the signal from a test compound well, Signalposis the average signal from the positive control wells (this compound), and Signalnegis the average signal from the negative control wells (DMSO).
-
-
Determine Assay Quality (Z-factor):
-
Z' = 1 - (3 x (SD
pos+ SDneg)) / |Meanpos- Meanneg| -
A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
-
Identify Hits:
-
Set a hit threshold based on the desired potency (e.g., >50% inhibition). Compounds that meet this criterion are considered primary hits and should be further validated.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PLK4. Its defined mechanism of action and high potency make it an ideal tool for high-throughput screening applications in cancer drug discovery. The provided protocol offers a robust framework for a cell-based assay to identify novel PLK4 inhibitors, where this compound serves as an essential positive control to ensure assay performance and validate results.
References
- 1. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) this compound, a Novel PLK4 Inhibitor, Inhibits Human Breast [research.amanote.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for YLT-11 Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the early stages of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount for its progression as a potential therapeutic agent. Solubility and stability are two critical parameters that significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development and shelf-life. This document provides detailed protocols for assessing the aqueous solubility and stability of the novel therapeutic candidate, YLT-11.
The following protocols are designed to be conducted in a standard laboratory setting and are based on widely accepted methodologies in the pharmaceutical industry. The data generated from these studies will be crucial for guiding lead optimization, formulation design, and predicting the in vivo performance of this compound.
Solubility Testing Protocols
Aqueous solubility is a key determinant of a drug's oral bioavailability. Low solubility can lead to poor absorption and insufficient therapeutic effect.[1] Both kinetic and thermodynamic solubility assays are described below to provide a comprehensive understanding of this compound's solubility profile.
Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This high-throughput method is valuable for early-stage screening of compounds.[2][3][4]
Experimental Protocol:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Plate Preparation: In a 96-well microtiter plate, add 2 µL of the 10 mM this compound stock solution to a final volume of 200 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final theoretical concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Analysis (Nephelometry): Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation of the compound.
-
Analysis (LC-MS/MS):
-
Following incubation, filter the samples through a 0.45 µm filter plate to remove any precipitate.
-
Analyze the filtrate by a validated LC-MS/MS method to determine the concentration of this compound remaining in solution.
-
Construct a calibration curve using known concentrations of this compound to quantify the results.
-
Thermodynamic Solubility Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is determined by allowing the solid compound to equilibrate with the solvent over an extended period.[2]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing PBS at pH 7.4.
-
Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Analysis: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated LC-MS/MS method.
Data Presentation: Solubility of this compound
| Assay Type | Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS | 7.4 | 25 | Placeholder Data | Placeholder Data |
| Thermodynamic | PBS | 7.4 | 25 | Placeholder Data | Placeholder Data |
| Thermodynamic | PBS | 7.4 | 37 | Placeholder Data | Placeholder Data |
Stability Testing Protocols
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7] The following protocols are based on International Council for Harmonisation (ICH) guidelines.[8][9][10]
pH Stability Assay
This assay evaluates the chemical stability of this compound in aqueous solutions at different pH values, which is crucial for predicting its stability in the gastrointestinal tract and during formulation.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers at pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8 (simulated intestinal fluid), and pH 7.4.
-
Sample Incubation: Spike this compound into each buffer to a final concentration of 10 µM.
-
Time Points: Incubate the samples at 37°C and collect aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Analysis: Immediately quench the reaction (e.g., by adding an equal volume of acetonitrile) and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) at each pH.
Data Presentation: pH Stability of this compound
| pH | Temperature (°C) | Time (hours) | % this compound Remaining | Half-life (t½) (hours) |
| 1.2 | 37 | 0 | 100 | rowspan="6">Placeholder Data |
| 1 | Placeholder Data | |||
| 2 | Placeholder Data | |||
| 4 | Placeholder Data | |||
| 8 | Placeholder Data | |||
| 24 | Placeholder Data | |||
| 4.5 | 37 | 0 | 100 | rowspan="6">Placeholder Data |
| 1 | Placeholder Data | |||
| 2 | Placeholder Data | |||
| 4 | Placeholder Data | |||
| 8 | Placeholder Data | |||
| 24 | Placeholder Data | |||
| 6.8 | 37 | 0 | 100 | rowspan="6">Placeholder Data |
| 1 | Placeholder Data | |||
| 2 | Placeholder Data | |||
| 4 | Placeholder Data | |||
| 8 | Placeholder Data | |||
| 24 | Placeholder Data | |||
| 7.4 | 37 | 0 | 100 | rowspan="6">Placeholder Data |
| 1 | Placeholder Data | |||
| 2 | Placeholder Data | |||
| 4 | Placeholder Data | |||
| 8 | Placeholder Data | |||
| 24 | Placeholder Data |
Photostability Assay
Photostability testing is conducted to assess the potential for a drug substance to degrade upon exposure to light.[11][12][13][14][15] This is a critical parameter for determining appropriate packaging and storage conditions.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and also prepare solid samples of this compound.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12][15]
-
Control Samples: Protect identical samples from light by wrapping them in aluminum foil to serve as dark controls.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples for the appearance of any degradation products and for the remaining concentration of this compound using a validated stability-indicating HPLC method.
Data Presentation: Photostability of this compound
| Sample Type | Condition | % this compound Remaining | Degradation Products Observed |
| Solid | Light Exposed | Placeholder Data | Placeholder Data |
| Solid | Dark Control | Placeholder Data | Placeholder Data |
| Solution | Light Exposed | Placeholder Data | Placeholder Data |
| Solution | Dark Control | Placeholder Data | Placeholder Data |
Plasma Stability Assay
This assay determines the stability of this compound in plasma, which is important for predicting its in vivo half-life.[16][17] Compounds that are rapidly degraded in plasma may have poor in vivo efficacy.[16]
Experimental Protocol:
-
Plasma Preparation: Thaw frozen plasma (e.g., human, rat, mouse) at 37°C.
-
Sample Incubation: Spike this compound into the plasma to a final concentration of 1 µM.
-
Time Points: Incubate the samples at 37°C and collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[16][17]
-
Reaction Termination: Terminate the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins.
-
Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point and determine the half-life (t½).
Data Presentation: Plasma Stability of this compound
| Species | Time (minutes) | % this compound Remaining | Half-life (t½) (minutes) |
| Human | 0 | 100 | rowspan="6">Placeholder Data |
| 5 | Placeholder Data | ||
| 15 | Placeholder Data | ||
| 30 | Placeholder Data | ||
| 60 | Placeholder Data | ||
| 120 | Placeholder Data | ||
| Rat | 0 | 100 | rowspan="6">Placeholder Data |
| 5 | Placeholder Data | ||
| 15 | Placeholder Data | ||
| 30 | Placeholder Data | ||
| 60 | Placeholder Data | ||
| 120 | Placeholder Data | ||
| Mouse | 0 | 100 | rowspan="6">Placeholder Data |
| 5 | Placeholder Data | ||
| 15 | Placeholder Data | ||
| 30 | Placeholder Data | ||
| 60 | Placeholder Data | ||
| 120 | Placeholder Data |
Diagrams
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. enamine.net [enamine.net]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. humiditycontrol.com [humiditycontrol.com]
- 7. japsonline.com [japsonline.com]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. Ich guideline for stability testing | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for the Detection of YLT-11 in Biological Samples
Introduction
YLT-11 is a novel and potent inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a critical role in centriole duplication. By inducing maladjusted centriole duplication and mitotic defects, this compound has demonstrated significant anti-proliferative activity against breast cancer cells, making it a promising candidate for cancer therapy. To facilitate preclinical and clinical development of this compound, robust and reliable methods for its quantification in biological matrices are essential. These application notes provide detailed protocols for two common bioanalytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This section outlines a hypothetical competitive ELISA protocol for the quantification of this compound. This method is based on the principle of competitive binding between this compound in the sample and a labeled this compound conjugate for a limited number of anti-YLT-11 antibody binding sites coated on a microplate. The signal is inversely proportional to the concentration of this compound in the sample.
Experimental Protocol
Materials:
-
Anti-YLT-11 antibody-coated 96-well microplate
-
This compound standard solutions
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
Assay buffer
-
Wash buffer
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Biological samples (plasma, serum, cell lysates)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
Centrifuge samples to remove any particulate matter.
-
Dilute samples as necessary with assay buffer to bring the this compound concentration within the assay's dynamic range.
-
-
Assay Procedure:
-
Add 50 µL of this compound standards, controls, and prepared samples to the appropriate wells of the anti-YLT-11 antibody-coated microplate.
-
Add 50 µL of this compound-HRP conjugate to each well.
-
Seal the plate and incubate for 2 hours at room temperature with gentle shaking.
-
Aspirate the solution from each well and wash the plate four times with 300 µL of wash buffer per well.
-
After the final wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding this compound concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit to interpolate the concentrations of this compound in the unknown samples.
-
Experimental Workflow for this compound ELISA
Caption: Workflow for the competitive ELISA detection of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules like this compound in complex biological matrices. This protocol describes a method for the determination of this compound in plasma.
Experimental Protocol
Materials:
-
This compound analytical standard
-
This compound internal standard (IS), e.g., a stable isotope-labeled version of this compound
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (or other relevant biological matrix)
-
Protein precipitation solvent (e.g., ACN with 0.1% FA)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., a C18 reversed-phase column)
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of plasma samples, standards, or quality controls into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube.
-
Add 300 µL of cold protein precipitation solvent.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions for this compound and its internal standard (hypothetical transitions: this compound Q1/Q3; IS Q1/Q3).
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Experimental Workflow for this compound LC-MS/MS
Caption: Workflow for the LC-MS/MS detection of this compound.
Data Presentation
The following table summarizes the hypothetical performance characteristics of the described methods for detecting this compound.
| Parameter | Competitive ELISA | LC-MS/MS |
| Sample Type | Serum, Plasma, Cell Culture Supernatants | Serum, Plasma, Tissue Homogenates |
| Sample Volume | 50-100 µL | 50-100 µL |
| Assay Range | 0.1 - 100 ng/mL | 0.05 - 500 ng/mL |
| Sensitivity (LLOQ) | 0.1 ng/mL | 0.05 ng/mL |
| Intra-assay CV (%) | < 10% | < 15% |
| Inter-assay CV (%) | < 15% | < 15% |
| Specificity | High (dependent on antibody) | Very High (based on mass-to-charge ratio) |
| Throughput | High (96-well plate format) | Moderate to High (with autosampler) |
This compound Signaling Pathway
This compound functions by inhibiting Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Inhibition of PLK4 leads to mitotic defects and ultimately apoptosis in cancer cells.
PLK4 Signaling Pathway and Inhibition by this compound
Application Notes and Protocols for YLT-11 in Inducing a Specific Cellular Response
Audience: Researchers, scientists, and drug development professionals.
Introduction: YLT-11 is a novel and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division.[1] In cancer cells, particularly in breast cancer, PLK4 is often overexpressed, leading to centrosome amplification and genomic instability, which contributes to tumorigenesis. This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in human breast cancer cell lines and in vivo models by inducing maladjusted centriole duplication and mitotic defects.[2] These application notes provide a summary of the quantitative data on this compound's activity and detailed protocols for its use in inducing a specific cellular response in cancer cells.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (PLK4 Inhibition) | 22 nM | N/A | [3] |
| Binding Constant (Kd) | 5.2 nM | N/A | |
| Concentration for Centriole Number Increase | ≤0.25 µmol/L | Human breast cancer cell lines | [4] |
| Concentration for Centriole Number Decrease | ≥0.5 µmol/L | Human breast cancer cell lines | [4] |
Table 2: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Parameter | Value | Model | Reference |
| Oral Dose | 90 mg/kg | TNBC xenograft model | [4] |
| Tumor Growth Reduction | 60% | TNBC xenograft model | [4] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the cellular response to this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of breast cancer cell lines.
Materials:
-
This compound
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-468, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the breast cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting concentration range is from 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization of Formazan (B1609692):
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Caption: Workflow for determining cell viability upon this compound treatment.
Protocol 2: Apoptosis Assays
This compound induces apoptosis in breast cancer cells.[3] The following are protocols to detect and quantify apoptosis.
Hoechst 33342 Staining for Nuclear Morphology
This method is used to visualize nuclear condensation, a hallmark of apoptosis.
Materials:
-
Breast cancer cells treated with this compound
-
Hoechst 33342 solution (10 mg/mL stock in H₂O)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Culture breast cancer cells on glass coverslips in a multi-well plate.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for 24 hours. Include a vehicle control.
-
-
Staining:
-
Prepare a working solution of Hoechst 33342 at a final concentration of 5 µg/mL in the culture medium.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the Hoechst 33342-containing medium to each well and incubate for 20-30 minutes at 37°C.
-
-
Visualization:
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed and brightly stained nuclei.
-
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay quantitatively determines the percentage of apoptotic and necrotic cells.
Materials:
-
Breast cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection:
-
Treat breast cancer cells with this compound as described in the Hoechst staining protocol.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot for Apoptosis Markers
This protocol is for detecting the cleavage of caspase-3 and PARP, which are key events in the apoptotic cascade.
Materials:
-
Breast cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-cleaved caspase-3, anti-cleaved PARP1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells with this compound, then lyse the cells in lysis buffer.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Caption: Relationship between apoptotic events and detection methods.
Protocol 3: In Vivo Xenograft Model
This protocol describes the use of an orthotopic breast cancer xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
This compound
-
Female athymic nude mice (6-8 weeks old)
-
Human breast cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Implantation:
-
Harvest and resuspend MDA-MB-231 cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mice and inject 100 µL of the cell suspension (5 x 10⁶ cells) into the mammary fat pad.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into a vehicle control group and a this compound treatment group.
-
Administer this compound orally at a dose of 90 mg/kg daily. Administer the vehicle to the control group.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 21-28 days of treatment or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and fix them in formalin for immunohistochemical analysis or snap-freeze for western blotting.
-
Protocol 4: Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers
This protocol is for the analysis of Ki-67 (a proliferation marker) and cleaved caspase-3 in tumor tissues from the xenograft model.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibodies: anti-Ki-67, anti-cleaved caspase-3
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in antigen retrieval solution.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope and quantify the percentage of Ki-67-positive and cleaved caspase-3-positive cells.
-
Caption: this compound inhibits PLK4, leading to mitotic defects and apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for YLT-11, a Novel PLK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for storing, handling, and utilizing YLT-11, a potent and selective Polo-like kinase 4 (PLK4) inhibitor. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction to this compound
This compound is a small molecule inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[1] By inhibiting PLK4, this compound disrupts the normal process of centriole formation, leading to mitotic defects and ultimately inducing apoptosis in cancer cells.[1] Its selective action and efficacy in preclinical breast cancer models make it a compound of significant interest for cancer research and drug development.[1]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄N₆O | [2] |
| Molecular Weight | 412.49 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [4] |
Storage and Stability
Proper storage of this compound is critical to maintain its biological activity. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place.[3] |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 3-6 months | Aliquot to avoid repeated freeze-thaw cycles.[5] |
Handling and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its potent biological activity as an anti-cancer agent necessitates careful handling. General precautions for handling potent small molecule kinase inhibitors should be followed.
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses, and chemical-resistant gloves.[6]
Handling:
-
Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols.
-
Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Ensure the work area is well-ventilated.
Disposal:
-
All waste materials contaminated with this compound, including pipette tips, tubes, and excess solutions, should be disposed of as hazardous chemical waste according to institutional and local regulations.[7]
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, use 4.125 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
PLK4 Kinase Activity Assay (Biochemical)
This protocol provides a general workflow for assessing the inhibitory activity of this compound against PLK4 kinase using a luminescence-based assay.
Workflow:
Procedure:
-
Prepare serial dilutions of this compound in an appropriate buffer containing a low percentage of DMSO.
-
In a multi-well plate, add the diluted this compound, a purified PLK4 enzyme, and a suitable substrate (e.g., a generic kinase substrate peptide).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.[8]
-
The luminescent signal is proportional to the amount of ADP generated and thus inversely proportional to the inhibitory activity of this compound.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Cell Proliferation Assay
This protocol outlines a method to determine the effect of this compound on the proliferation of cancer cells.
Procedure:
-
Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Immunofluorescence Staining for Centriole Duplication
This protocol allows for the visualization of centrioles to assess the effect of this compound on their duplication.
Workflow:
References
- 1. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | PLK | | Invivochem [invivochem.cn]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The handling of antineoplastic drugs in a major cancer center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
YLT-11 Experimental Variability Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YLT-11, a novel PLK4 inhibitor, in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in cell viability results between experiments. What are the potential causes?
A1: Variability in cell viability assays can stem from several factors:
-
Cell Culture Conditions: Inconsistent cell density at the time of treatment, variations in passage number, and media depletion can all impact cellular response to this compound.[1] It is crucial to use cells from a consistent passage number and to ensure uniform cell seeding density.
-
Compound Handling: Improper storage or repeated freeze-thaw cycles of this compound can degrade the compound, leading to inconsistent activity. Aliquoting the stock solution is recommended.
-
Assay Protocol: Variations in incubation times, reagent concentrations, or pipetting techniques can introduce significant error.[2] Automation can help minimize pipetting errors.[3]
-
Cell Line Integrity: Misidentified or cross-contaminated cell lines can lead to irreproducible results. It is recommended to authenticate cell lines regularly.
Q2: Our apoptosis assay results are inconsistent after this compound treatment. How can we troubleshoot this?
A2: Inconsistent apoptosis results can be due to:
-
Timing of Analysis: The window for detecting early apoptosis is transient. Harvesting cells too early or too late after this compound treatment can lead to variable results. A time-course experiment is recommended to determine the optimal endpoint.
-
Cell Detachment: Apoptotic cells may detach. Ensure that both the supernatant and adherent cells are collected to accurately quantify the total apoptotic population.[4]
-
Reagent Quality: Ensure that Annexin V and Propidium Iodide (PI) reagents are not expired and have been stored correctly.
-
Flow Cytometer Settings: Inconsistent instrument settings, including laser alignment and compensation, can lead to variability. Use standardized settings for all experiments.
Q3: We are having difficulty visualizing and quantifying mitotic defects after this compound treatment. What could be the issue?
A3: Challenges in analyzing mitotic defects can arise from:
-
Suboptimal this compound Concentration: The concentration of this compound can have bimodal effects on centriole duplication. Low concentrations (≤0.25 µM) may lead to centriole amplification, while higher concentrations (≥0.5 µM) can cause a decrease in centriole number.[3] Titrate this compound to find the optimal concentration for observing the desired phenotype.
-
Fixation and Permeabilization: Inadequate or harsh fixation and permeabilization can damage cellular structures, making it difficult to visualize mitotic spindles and centrosomes. Optimize the protocol for your specific cell line.
-
Antibody Performance: Poor primary or secondary antibody quality can result in weak or non-specific staining. Ensure antibodies are validated for the application and used at the recommended dilution.
-
Imaging and Analysis: Inconsistent imaging parameters and subjective manual analysis can introduce bias. Automated high-content imaging and analysis can improve reproducibility.[5][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 of this compound in breast cancer cell lines such as MDA-MB-231.
Materials:
-
This compound stock solution (in DMSO)
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000-6,000 cells/well and incubate for 24 hours.[7]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in breast cancer cells treated with this compound using flow cytometry.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for 24-48 hours.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[4]
Immunofluorescence for Mitotic Defects
This protocol is for visualizing centrioles and mitotic spindles in breast cancer cells treated with this compound.
Materials:
-
This compound treated and control cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-γ-tubulin for centrosomes, anti-α-tubulin for spindles)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound (e.g., 0.25 µM for centriole amplification) for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Data Presentation
Table 1: IC50 Values of this compound and Other Inhibitors in Breast Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | PLK4 (enzymatic assay) | 0.022 | [8] |
| IC261 | MCF7 | 0.5 | [9] |
| IC261 | BT549 | 0.9 | [9] |
| IC261 | HS578T | 0.2 | [9] |
| Compound 11 | T47D | 2.20 | [10] |
| Compound 11 | MCF-7 | 3.03 | [10] |
| Compound 11 | MDA-MB-231 | 11.90 | [10] |
| Compound 31 | MDA-MB-231 | 4.2 | [10] |
| Compound 31 | MCF-7 | 2.4 | [10] |
| SFN | MCF-7 (48h) | 7.5-54 | [11] |
| SFN | MDA-MB-231 (48h) | 19.35-115.7 | [11] |
Visualizations
Caption: this compound inhibits PLK4, leading to mitotic defects and apoptosis.
Caption: Key steps to minimize variability in this compound experiments.
References
- 1. Autophagy Inhibition Contributes to Apoptosis of PLK4 Downregulation-induced Dormant Cells in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downregulation of PLK4 expression induces apoptosis and G0/G1‐phase cell cycle arrest in keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy Inhibition Contributes to Apoptosis of PLK4 Downregulation-induced Dormant Cells in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An automated fluorescence videomicroscopy assay for the detection of mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An automated fluorescence videomicroscopy assay for the detection of mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Metabolic Reprogramming to Improve Breast Cancer Treatment: An In Vitro Evaluation of Selected Metabolic Inhibitors Using a Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - IC50 values for growth inhibitory effect of IC261 in breast cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving YLT-11 Solubility for In Vivo Studies
Welcome to the technical support center for YLT-11, a novel Polo-like kinase 4 (PLK4) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for successful in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[1][2] Its therapeutic potential is being explored in oncology, particularly for breast cancer.[1][3] Like many small molecule kinase inhibitors, this compound is a lipophilic molecule that is soluble in organic solvents like DMSO but is anticipated to have low aqueous solubility.[4] This poor water solubility can lead to low bioavailability, variable drug exposure, and potential precipitation upon administration, which are significant hurdles for obtaining reliable and reproducible results in in vivo experiments.[5]
Q2: I observed precipitation when diluting my this compound DMSO stock in an aqueous buffer for my in vivo formulation. What is the cause?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution. The final concentration of DMSO in your formulation is a critical factor; while it should be minimized, even low percentages may not prevent precipitation for highly insoluble compounds.[6]
Q3: How can the pH of the formulation buffer affect the solubility of this compound?
A3: The solubility of many kinase inhibitors is pH-dependent, particularly for molecules that are weak bases or acids.[6] These compounds contain ionizable functional groups. At a pH below their pKa (acid dissociation constant), basic compounds become protonated (ionized), which generally increases their interaction with water and enhances solubility. Conversely, at a pH above the pKa, the compound will be in its less soluble, unionized form.[6] While the specific pKa of this compound is not publicly available, it is crucial to determine this experimentally to optimize the formulation pH.
Q4: What are some common formulation strategies to improve the in vivo solubility of poorly soluble compounds like this compound?
A4: Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs for in vivo studies. These can be broadly categorized as:
-
Co-solvents: Using a mixture of a primary solvent (like water) with one or more water-miscible organic solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400) can increase the solubility of hydrophobic compounds.[7][8]
-
Surfactants and Micellar Solutions: Surfactants (e.g., Tween® 80, Cremophor® EL) can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous solutions.[9]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[10]
-
Lipid-based Formulations: Formulating the compound in oils, lipids, or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[3]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can improve the dissolution rate and bioavailability.[7]
Troubleshooting Guide: Formulation Development for this compound
This guide provides a systematic approach to troubleshoot and optimize the formulation of this compound for in vivo studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock | Low aqueous solubility of this compound; solvent polarity shock. | 1. Optimize Co-solvent System: Systematically test different co-solvent systems. Start with binary mixtures (e.g., Water:PEG 400, Water:Ethanol) and progress to ternary systems if necessary. See Protocol 1 for a detailed methodology. 2. pH Adjustment: Determine the pKa of this compound and test the solubility in buffers of varying pH. For weakly basic compounds, a lower pH may improve solubility. 3. Incorporate Surfactants: Add a low concentration of a biocompatible surfactant (e.g., 0.5-2% Tween® 80) to your formulation to aid in solubilization. |
| Low or variable oral bioavailability | Poor dissolution in the gastrointestinal tract; first-pass metabolism. | 1. Lipid-Based Formulations: Explore the use of lipid-based formulations such as SEDDS. These can enhance lymphatic transport and reduce first-pass metabolism. See Protocol 2 for a general approach. 2. Particle Size Reduction: If solid dosing is an option, consider micronization or nanosuspension to increase the dissolution rate.[7] |
| Vehicle-related toxicity or adverse effects in animals | High concentration of organic solvents or surfactants. | 1. Minimize Excipient Concentration: Use the lowest effective concentration of all excipients. 2. Select Biocompatible Excipients: Refer to regulatory guidelines (e.g., FDA's Inactive Ingredient Database) for safe and well-tolerated excipients for the intended route of administration. 3. Conduct Vehicle-only Control Studies: Always include a control group that receives the vehicle without the drug to assess any background effects. |
Experimental Protocols
Protocol 1: Co-solvent Solubility Screening
Objective: To identify a suitable co-solvent system that maintains this compound in solution at the desired concentration for in vivo dosing.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Sterile water for injection
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates
-
Plate reader capable of detecting light scatter (nephelometer) or UV-Vis absorbance
Methodology:
-
Prepare this compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent mixtures in different ratios (v/v). A suggested starting panel is provided in the table below.
-
Kinetic Solubility Assay: a. Add a small volume of the this compound DMSO stock to each co-solvent mixture to achieve the desired final concentration (e.g., 10 mg/mL). b. Vortex each solution vigorously for 1 minute. c. Incubate at room temperature for 1-2 hours. d. Visually inspect for precipitation. e. For a quantitative assessment, transfer the solutions to a 96-well plate and measure turbidity using a nephelometer. Alternatively, centrifuge the samples and measure the concentration of the soluble drug in the supernatant using HPLC-UV.[11][12]
Data Presentation:
| Co-solvent System (v/v/v) | Ratio | Visual Observation (Precipitate/Clear) | Turbidity (Nephelometric Units) | Soluble Concentration (µg/mL) |
| Water | 100 | |||
| PEG 400:Water | 30:70 | |||
| PEG 400:Water | 50:50 | |||
| PG:Water | 30:70 | |||
| PG:Water | 50:50 | |||
| Ethanol:PEG 400:Water | 10:40:50 | |||
| Ethanol:PG:Water | 10:30:60 |
Protocol 2: General Approach for Lipid-Based Formulation
Objective: To prepare a self-emulsifying drug delivery system (SEDDS) to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Cremophor® EL, Kolliphor® RH 40)
-
Co-surfactant (e.g., Transcutol® HP)
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity.
-
Construct Ternary Phase Diagram: Systematically mix the selected oil, surfactant, and co-surfactant in different ratios to identify the region that forms a stable and clear emulsion upon dilution with water.
-
Prepare this compound Loaded SEDDS: Dissolve this compound in the optimized SEDDS pre-concentrate.
-
Characterization: a. Emulsification time: Measure the time taken for the SEDDS to form an emulsion in an aqueous medium with gentle agitation. b. Droplet size analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering. c. In vitro drug release: Perform a dissolution test to assess the release of this compound from the SEDDS in simulated gastric and intestinal fluids.
Mandatory Visualizations
Caption: A general experimental workflow for developing an in vivo formulation for a poorly soluble compound like this compound.
Caption: The PLK4 signaling pathway and the inhibitory action of this compound.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of PLK4 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-line Software [vcclab.org]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Overcoming YLT-11 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the PLK4 inhibitor, YLT-11.
Troubleshooting Guide: this compound Resistance
This guide is designed to help you identify and overcome potential resistance to this compound in your cell line experiments.
| Observation/Issue | Potential Cause | Suggested Troubleshooting Steps |
| 1. Decreased sensitivity to this compound (Higher IC50 value compared to expected). | A. Intrinsic Resistance: The cell line may have inherent characteristics that make it less sensitive to PLK4 inhibition. This could include mutations in the PLK4 gene or in downstream signaling components. | - Confirm IC50: Perform a dose-response curve to accurately determine the IC50 of this compound in your specific cell line. - Literature Review: Compare your IC50 value with any available data for this compound or other PLK4 inhibitors in similar cancer types. - Sequencing: Sequence the PLK4 gene in your cell line to check for mutations that might affect this compound binding. - Pathway Analysis: Investigate the status of downstream pathways of PLK4, such as the p53 pathway. Loss of p53 function has been linked to resistance to PLK4 inhibition.[1] |
| B. Acquired Resistance: Prolonged exposure to this compound may have led to the selection of a resistant cell population. | - Culture Authenticity: Verify the identity of your cell line (e.g., by STR profiling) to rule out contamination. - Develop Resistant Line: If you suspect acquired resistance, you can experimentally derive a resistant cell line by continuous culture with increasing concentrations of this compound. This will provide a model for studying resistance mechanisms. - Comparative Analysis: Compare the resistant cell line to the parental (sensitive) line using the methods described below (Western Blot, Flow Cytometry, etc.). | |
| 2. No significant increase in apoptosis upon this compound treatment. | A. Defective Apoptotic Machinery: The cell line may have defects in the apoptotic signaling pathway, rendering it resistant to this compound-induced cell death. | - Apoptosis Assay: Confirm the lack of apoptosis using an Annexin V/PI staining assay (see Experimental Protocols). - Western Blot for Apoptosis Markers: Analyze the expression of key apoptosis-related proteins such as cleaved Caspase-3 and PARP. - Alternative Cell Death Mechanisms: Investigate other forms of cell death, such as necroptosis or autophagy. |
| B. Activation of Pro-Survival "Bypass" Pathways: The cells may have activated alternative signaling pathways to compensate for the inhibition of PLK4, promoting cell survival. | - Phospho-Kinase Array: Use a phospho-kinase array to screen for the activation of various survival pathways (e.g., PI3K/Akt, MAPK/ERK). - Combination Therapy: Based on the array results, test the combination of this compound with an inhibitor of the identified bypass pathway. | |
| 3. Altered cell cycle progression that deviates from the expected G1 arrest or mitotic catastrophe. | A. Cell Cycle Checkpoint Defects: The cell line may have mutations in key cell cycle checkpoint proteins, allowing them to bypass the effects of PLK4 inhibition. | - Cell Cycle Analysis: Perform cell cycle analysis using propidium (B1200493) iodide staining and flow cytometry (see Experimental Protocols). Compare the cell cycle distribution of treated versus untreated cells. - Western Blot for Cell Cycle Proteins: Analyze the expression and phosphorylation status of key cell cycle regulators such as p53 and its downstream target p21.[2] Downregulation of PLK4 has been shown to induce G1 arrest via the p38/p53/p21 signaling pathway.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel and potent inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication. By inhibiting PLK4, this compound disrupts normal centriole duplication, leading to mitotic defects, such as the formation of multipolar spindles and aneuploidy. These mitotic catastrophes ultimately trigger apoptosis (programmed cell death) in cancer cells.
Q2: How do I determine if my cell line is resistant to this compound?
A2: The primary indicator of resistance is a significantly higher half-maximal inhibitory concentration (IC50) value compared to what is expected for your cell line or similar cell types. You can determine the IC50 by performing a cell viability assay (e.g., MTT or XTT assay) with a range of this compound concentrations. A resistant phenotype would also be characterized by a lack of expected downstream effects, such as an increase in apoptosis or the appropriate cell cycle arrest.
Q3: What are the potential mechanisms of resistance to PLK4 inhibitors like this compound?
A3: While specific resistance mechanisms to this compound are not yet widely documented, resistance to kinase inhibitors, in general, can arise from:
-
On-target alterations: Mutations in the PLK4 kinase domain that prevent this compound from binding effectively.
-
Activation of bypass signaling pathways: Upregulation of parallel survival pathways (e.g., PI3K/Akt, MEK/ERK) that make the cells less dependent on PLK4 signaling.
-
Drug efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell.
-
Alterations in downstream effectors: Mutations or altered expression of proteins downstream of PLK4, such as p53, can confer resistance. For instance, the absence of functional p53 may render cells more resistant to the apoptotic effects of PLK4 inhibition.[1]
Q4: What should I do if I suspect my cell line has developed resistance to this compound?
A4: If you suspect acquired resistance, we recommend the following:
-
Confirm Resistance: Perform a dose-response curve to confirm the shift in IC50.
-
Establish a Resistant Cell Line: Culture the cells in the continuous presence of this compound, gradually increasing the concentration to isolate a resistant population.
-
Investigate the Mechanism: Use the resistant cell line as a model to investigate the underlying mechanism of resistance. This can involve genomic sequencing of PLK4, phospho-protein arrays to identify bypass pathways, and western blotting to analyze key signaling proteins.
-
Consider Combination Therapies: Based on your findings, you can test rational drug combinations to overcome resistance. For example, if you identify activation of the PI3K/Akt pathway, combining this compound with a PI3K inhibitor may restore sensitivity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and calculate the IC50 value.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of key proteins in signaling pathways.
Methodology:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and time point.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-PLK4, anti-PLK4, anti-p-p53, anti-p53, anti-p21, anti-cleaved Caspase-3, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To analyze the cell cycle distribution of cells treated with this compound.
Methodology:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest both the adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
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Analyze the stained cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Downregulation of PLK4 expression induces apoptosis and G0/G1‐phase cell cycle arrest in keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
optimizing YLT-11 concentration for maximum effect
Welcome to the technical support hub for YLT-11. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments for maximum effect.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: For initial experiments, we recommend a starting concentration of 10 µM. The optimal concentration can vary significantly depending on the cell line and the specific experimental conditions. It is advisable to perform a dose-response analysis to determine the EC50 (half-maximal effective concentration) for your specific model system.
Q2: I am not observing the expected downstream inhibition. What are the possible causes?
A2: There are several potential reasons for a lack of efficacy:
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Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment from 1 µM to 100 µM.
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Cell Permeability: Ensure your cell line is permeable to this compound. If permeability is an issue, consider using a permeabilizing agent, though this may affect cell viability.
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Compound Degradation: this compound is light-sensitive. Ensure it is stored properly at -20°C and protected from light during experimental setup. Prepare fresh dilutions for each experiment from a frozen stock.
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Incorrect Downstream Readout: Confirm that the downstream target you are measuring (e.g., phosphorylation of a specific protein) is directly and robustly modulated by the targeted pathway in your cell model.
Q3: I am observing significant cell death at my effective concentration. How can I mitigate this cytotoxicity?
A3: High concentrations of this compound can lead to off-target effects and cytotoxicity. If you observe significant cell death (e.g., >20% reduction in viability compared to vehicle control), consider the following:
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Reduce Incubation Time: Shorten the exposure time of the cells to this compound. A time-course experiment can help identify the earliest time point at which the desired effect is observed.
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Lower the Concentration: Determine if a lower concentration can still provide a sufficient biological effect while minimizing cytotoxicity. Refer to your dose-response and viability data.
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Serum Concentration: Ensure that the serum concentration in your media is optimal. Some cell lines are more sensitive to compounds in low-serum conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter when optimizing this compound concentration.
Issue 1: High variability between experimental replicates.
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Possible Cause: Inconsistent compound dilution or dispensing.
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Solution: Prepare a master mix of this compound at the highest required concentration and then perform serial dilutions. Use calibrated pipettes and ensure thorough mixing at each step.
Issue 2: The dose-response curve is flat, showing no significant effect even at high concentrations.
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Possible Cause: The target pathway may not be active in your chosen cell line, or the cell line may have a resistance mechanism.
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Solution:
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Confirm the expression of the target protein in your cell line via Western Blot or qPCR.
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Ensure the pathway is active by treating cells with a known activator before adding this compound.
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Review the literature for potential resistance mechanisms in your cell model.
-
Experimental Data & Protocols
Dose-Response and Viability Data
The following tables summarize typical results from a dose-response experiment measuring target inhibition and a corresponding cell viability assay in a standard cancer cell line (e.g., HeLa) after a 24-hour incubation period.
Table 1: this compound Dose-Response on Target Phosphorylation
| This compound Concentration (µM) | % Inhibition of Target Phosphorylation (Normalized to Vehicle) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 0% | ± 3.5% |
| 1 | 15% | ± 4.1% |
| 5 | 48% | ± 5.2% |
| 10 | 85% | ± 4.8% |
| 25 | 92% | ± 3.9% |
| 50 | 95% | ± 3.1% |
Table 2: this compound Effect on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Normalized to Vehicle) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 100% | ± 4.0% |
| 1 | 99% | ± 3.8% |
| 5 | 97% | ± 4.2% |
| 10 | 95% | ± 4.5% |
| 25 | 75% | ± 6.1% |
| 50 | 58% | ± 7.3% |
Protocol: Western Blot for Target Phosphorylation
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Cell Seeding: Plate 1.5 x 10^6 cells in 6-well plates and allow them to adhere overnight.
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Starvation (Optional): If the pathway is serum-sensitive, starve cells in serum-free media for 6-12 hours.
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Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
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Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.
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Transfer: Transfer proteins to a PVDF membrane.
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Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-target and anti-total-target) overnight at 4°C.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.
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Analysis: Quantify band intensities and normalize the phosphorylated target signal to the total target signal.
Visualizations & Workflows
Signaling Pathway
Caption: Mechanism of action for this compound, an inhibitor of the KAP protein in the MAPK signaling cascade.
Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound for in-vitro experiments.
Troubleshooting Logic
Caption: A logical decision tree for troubleshooting common issues during this compound optimization.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YLT-11.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of the pro-inflammatory signaling pathway mediated by the Zeta-associated protein kinase (ZAP-70). By selectively binding to the kinase domain of ZAP-70, this compound blocks the downstream phosphorylation cascade, leading to a reduction in the production of inflammatory cytokines such as TNF-α and IL-6.
Q2: What are the recommended cell lines for in vitro studies with this compound?
For studying the efficacy of this compound, we recommend using Jurkat cells (a human T-lymphocyte cell line) which endogenously express high levels of ZAP-70. For cytotoxicity and off-target effect analysis, HEK293 (Human Embryonic Kidney 293) and HepG2 (human liver cancer cell line) are recommended.
Q3: What is the optimal concentration range for this compound in cell-based assays?
The optimal concentration of this compound can vary depending on the cell line and assay duration. Based on our internal validation, a concentration range of 1 µM to 50 µM is a good starting point for most cell-based assays. We recommend performing a dose-response curve to determine the IC50 for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in assay results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a cell counter for accurate cell numbers. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate. Fill the outer wells with sterile PBS to maintain humidity. | |
| Low or no this compound activity | Improper storage of this compound. | Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inactive compound. | Verify the purity and integrity of the this compound batch using techniques like HPLC or mass spectrometry. | |
| Cell line does not express the target. | Confirm ZAP-70 expression in your cell line using Western blot or qPCR. | |
| Unexpected cytotoxicity | Off-target effects. | Perform a cell viability assay (e.g., MTT or LDH) at a broad range of concentrations. Test in multiple cell lines. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in the cell culture medium. |
Experimental Protocols
Western Blot for ZAP-70 Phosphorylation
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Cell Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound for 24 hours.
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Lysis: Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
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Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ZAP-70 (Tyr319) and total ZAP-70.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Quantitative PCR (qPCR) for Cytokine Expression
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Cell Treatment and RNA Extraction: Treat Jurkat cells with this compound as described above and extract total RNA using a suitable kit.
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix and primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).
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Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay Type | IC50 (µM) |
| Jurkat | ZAP-70 Phosphorylation | 15.2 ± 2.1 |
| Jurkat | TNF-α Secretion | 25.8 ± 3.5 |
| HEK293 | Cytotoxicity (MTT) | > 100 |
| HepG2 | Cytotoxicity (MTT) | > 100 |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the ZAP-70 signaling pathway.
Caption: General experimental workflow for this compound evaluation.
Technical Support Center: Refining YLT-11 Delivery Methods in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel PLK4 inhibitor, YLT-11, in animal models. The following information is designed to address common challenges encountered during experimental procedures and to aid in the refinement of in vivo delivery methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Administration
Q1: My this compound formulation appears cloudy or precipitates out of solution. What are the potential causes and solutions?
A1: Poor aqueous solubility is a common issue for many small molecule inhibitors like this compound. Precipitation can lead to inaccurate dosing, reduced bioavailability, and potential toxicity.
Troubleshooting Steps:
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Optimize Formulation: For poorly water-soluble compounds, several strategies can enhance solubility and stability. Consider the approaches summarized in the table below.[1]
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Particle Size Reduction: Decreasing the particle size of a solid drug can increase its surface area and, consequently, its dissolution rate. Techniques like micronization or creating nanoscale formulations can improve bioavailability.[1]
Q2: I'm observing high toxicity or adverse effects in my animal models, even at what should be a therapeutic dose. What could be the cause?
A2: Off-target toxicity can be a significant hurdle. The issue might lie in the delivery vehicle, the administration route, or the intrinsic properties of the drug.
Troubleshooting Steps:
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Vehicle Toxicity: Ensure the vehicle itself is non-toxic at the administered volume. Conduct a vehicle-only control group study.
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Route of Administration: The route of administration can significantly impact drug distribution and toxicity. If using systemic delivery (e.g., intravenous), consider if localized delivery is possible for your tumor model.
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Dose-Response Evaluation: Perform a thorough dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.[2]
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Pharmacokinetics Analysis: Investigate the pharmacokinetic profile of this compound. Rapid clearance might necessitate frequent dosing, which could increase toxicity, while slow clearance could lead to drug accumulation.[3][4]
Efficacy & Reproducibility
Q3: I'm seeing inconsistent anti-tumor efficacy with this compound in my animal cohort. What factors could be contributing to this variability?
A3: Inconsistent efficacy can stem from issues with the formulation, administration, or the animal model itself.
Troubleshooting Steps:
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Formulation Stability: Ensure your this compound formulation is stable throughout the course of the experiment. Re-evaluate solubility and consider if the compound is degrading in the vehicle over time.
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Administration Accuracy: For routes like oral gavage or intratumoral injection, ensure consistent and accurate delivery to the target site.[5]
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Tumor Heterogeneity: Be aware that physiological barriers can lead to uneven accumulation of therapeutic agents in solid tumors.[6]
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Animal Model Variability: Differences in animal age, weight, and overall health can impact drug metabolism and response. Ensure your animals are sourced from a reliable vendor and are appropriately age and weight-matched.
Q4: How can I improve the delivery of this compound to the tumor site and reduce systemic exposure?
A4: Enhancing tumor-specific delivery is a key goal in cancer therapy to maximize efficacy and minimize side effects.
Strategies for Enhanced Delivery:
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Nanoparticle Formulation: Encapsulating this compound in nanoparticles can improve its pharmacokinetic properties and allow for passive targeting to tumors through the enhanced permeability and retention (EPR) effect.[7][8] However, the effectiveness of EPR can vary between tumor types.[7]
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Targeted Delivery: Functionalize nanoparticles with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on tumor cells for active targeting.
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Stimuli-Responsive Systems: Utilize nanoparticle systems that release this compound in response to specific triggers within the tumor microenvironment, such as changes in pH or enzymatic activity.[7]
Data Presentation
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the compound before further dilution in an aqueous vehicle. | Simple and common method. | Can cause precipitation upon dilution; the co-solvent itself may have toxic effects. |
| Surfactants | Using agents like Tween 80 or Cremophor EL to form micelles that encapsulate the drug. | Can significantly increase solubility. | Potential for hypersensitivity reactions and toxicity depending on the surfactant used. |
| Cyclodextrins | Using cyclic oligosaccharides to form inclusion complexes with the drug, increasing its solubility. | Generally well-tolerated. | Can have a limited drug-loading capacity. |
| Nanoparticles | Encapsulating the drug within a nanoparticle carrier (e.g., liposomes, polymeric nanoparticles).[7] | Can improve solubility, stability, and circulation time; allows for targeted delivery.[7][9] | More complex formulation and characterization; potential for immunogenicity.[7][8] |
Table 2: Key Pharmacokinetic Parameters to Evaluate for this compound in Animal Models
| Parameter | Description | Importance for Delivery Method Refinement |
| Cmax | Maximum plasma concentration of the drug. | Indicates the rate of absorption and potential for acute toxicity. |
| Tmax | Time to reach Cmax. | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve. | Represents the total systemic exposure to the drug. |
| t1/2 | Half-life of the drug. | Determines the dosing interval and potential for drug accumulation. |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation. | Crucial for comparing the efficiency of different delivery routes and formulations.[3] |
| Clearance | The rate at which the drug is removed from the body. | Helps in understanding the drug's elimination and potential for accumulation. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound
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Animal Model: Select a relevant rodent model (e.g., nude mice bearing human breast cancer xenografts).
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Group Allocation: Divide animals into groups of 3-5. Include a vehicle control group.
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Dose Escalation: Start with a low dose of this compound and escalate the dose in subsequent groups (e.g., 5, 10, 25, 50, 100 mg/kg).
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Administration: Administer this compound via the intended clinical route (e.g., intravenous, oral) for a defined period (e.g., once daily for 5 days).
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Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
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Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or severe clinical signs of toxicity.
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Histopathology: At the end of the study, perform a full histopathological analysis on major organs from all groups to identify any organ-specific toxicities.[10]
Protocol 2: Evaluation of this compound Pharmacokinetics
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Animal Model: Use healthy, cannulated rodents (e.g., jugular vein cannulated rats) to allow for serial blood sampling.
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Administration: Administer a single dose of the this compound formulation via the desired route (e.g., intravenous bolus and oral gavage).
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Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
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Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
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Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t1/2, and bioavailability.[11]
Visualizations
Caption: this compound inhibits PLK4, leading to mitotic defects and apoptosis.
Caption: Workflow for determining the Maximum Tolerated Dose (MTD) of this compound.
Caption: A logical approach to troubleshooting inconsistent efficacy in this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase I and pharmacokinetic trial of weekly CPT-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of recombinant human interleukin-11 (rhIL-11) in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and pharmacokinetics of the camptothecin analogue CPT-11 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming In Vivo Delivery Challenges | Technology Networks [technologynetworks.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. historymedjournal.com [historymedjournal.com]
- 8. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nationalacademies.org [nationalacademies.org]
- 11. mdpi.com [mdpi.com]
addressing off-target effects of YLT-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing YLT-11, a novel inhibitor of Polo-like kinase 4 (PLK4).[1][2] This guide focuses on identifying and addressing potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[2] The primary, on-target effect of this compound is the disruption of centriole duplication, which leads to mitotic defects, cell cycle arrest, and ultimately apoptosis in rapidly dividing cells.[1]
Q2: I'm observing G2/M arrest as expected, but the level of apoptosis is lower than anticipated. Why might this be?
A2: This discrepancy can occur due to the paradoxical activation of a stress response pathway. At certain concentrations, this compound may inadvertently activate the JNK signaling pathway, leading to the upregulation of pro-survival proteins. This can counteract the intended apoptotic effect. It is recommended to perform a dose-response curve and analyze markers of both apoptosis (e.g., cleaved caspase-3) and cell survival (e.g., Bcl-2) to find the optimal concentration.
Q3: My cells treated with this compound show altered metabolic activity, such as a change in mitochondrial respiration. Is this a known effect?
A3: While the primary target of this compound is PLK4, off-target effects on kinases regulating metabolism can occur, a common challenge with small molecule inhibitors.[3] this compound may have an inhibitory effect on Metabolic Stability Kinase 1 (MSK1), a kinase involved in maintaining mitochondrial homeostasis. This can lead to observable changes in cellular metabolic profiles. We recommend performing a cellular respiration assay to quantify this effect.
Q4: How can I confirm that the observed phenotype in my experiment is a direct result of PLK4 inhibition?
A4: A "gold standard" method to verify on-target effects is a rescue experiment.[4] By overexpressing a drug-resistant mutant of PLK4 in your cell line, you can determine if the phenotype is reversed. If the phenotype persists despite the presence of the resistant PLK4 mutant, it is likely due to an off-target effect.
Q5: What are the essential controls to include in my this compound experiments?
A5: To ensure data integrity, the following controls are critical:
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Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) to account for any solvent-induced effects.
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Positive Control: Use a well-characterized PLK4 inhibitor (if available) or a different compound known to induce mitotic arrest to compare effects.
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Negative Control: Use a cell line with low or no PLK4 expression, if feasible, to distinguish general cytotoxicity from on-target effects.
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Dose-Response: Use a range of this compound concentrations to identify the optimal window for on-target activity versus off-target effects.[4]
Troubleshooting Guides
Issue 1: Inconsistent Apoptotic Response
| Symptom | Possible Cause | Suggested Solution |
| High G2/M arrest but low levels of cleaved caspase-3. | Paradoxical JNK Pathway Activation: this compound may be activating pro-survival pathways at the concentration used. | 1. Titrate this compound Concentration: Perform a detailed dose-response experiment (e.g., 0.1 nM to 10 µM).2. Western Blot Analysis: Probe for phosphorylated JNK (p-JNK) and total JNK, alongside apoptosis markers (Cleaved PARP, Caspase-3) and survival markers (Bcl-2, Mcl-1).3. Combination Therapy: Consider co-treatment with a JNK inhibitor to isolate the on-target effect of this compound. |
| Cell viability decreases, but classic apoptotic markers are absent. | Alternative Cell Death Pathways: this compound may be inducing non-apoptotic cell death (e.g., necroptosis, autophagy) as an off-target effect. | 1. Pan-Caspase Inhibitor: Use a pan-caspase inhibitor like Z-VAD-FMK. If cell death persists, it is likely caspase-independent.2. Analyze Pathway Markers: Perform western blots for markers of necroptosis (p-MLKL, RIPK3) or autophagy (LC3-II/I ratio). |
Issue 2: Unexpected Metabolic Phenotypes
| Symptom | Possible Cause | Suggested Solution |
| Altered oxygen consumption rates (OCR) or extracellular acidification rates (ECAR). | Off-target Inhibition of MSK1: this compound may be inhibiting the mitochondrial regulatory kinase MSK1. | 1. Cellular Respiration Assay: Use a Seahorse XF or similar analyzer to quantify OCR and ECAR changes after this compound treatment.2. MSK1 Activity Assay: If a direct assay for MSK1 is available, test for this compound inhibition in vitro.3. Genetic Knockdown: Use siRNA to knock down PLK4 and compare the metabolic phenotype to that induced by this compound. A similar phenotype suggests the effect is on-target, while a different phenotype points to off-target activity. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| PLK4 (On-Target) | 22 | Primary target; potent inhibition. [2] |
| MSK1 (Off-Target) | 850 | Weaker inhibition; may contribute to metabolic effects at higher concentrations. |
| JNK1 (Off-Target) | >10,000 | No direct inhibition; activation is likely an indirect, paradoxical effect. |
| PLK1 | 1,200 | Significantly less potent inhibition compared to PLK4. |
| Aurora A | >15,000 | Highly selective against this related mitotic kinase. |
Table 2: Effect of this compound on Metabolic Parameters in MDA-MB-231 cells
| Treatment (24h) | Basal OCR (% of Vehicle) | Basal ECAR (% of Vehicle) |
| Vehicle (0.1% DMSO) | 100 ± 5.2 | 100 ± 6.1 |
| This compound (50 nM) | 95 ± 4.8 | 102 ± 5.5 |
| This compound (500 nM) | 78 ± 6.3 | 85 ± 7.2 |
Key Experimental Protocols
Protocol 1: Western Blot for Pathway Analysis
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and run until adequate separation is achieved.
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Protein Transfer: Transfer proteins to a PVDF membrane.[5]
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Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[5]
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-PLK4, anti-p-JNK, anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin) diluted in blocking buffer.
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Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.[5]
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Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 2: Cellular Respiration Assay
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Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
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Inhibitor Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).
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Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator.
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Machine Calibration: Calibrate the Seahorse XF Analyzer with the sensor cartridge.
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Assay Execution: Load the cell plate into the analyzer. Perform baseline measurements, followed by sequential injections of mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A).
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Data Analysis: Use the Seahorse Wave software to calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare results from this compound treated cells to vehicle controls.
Visual Guides
Caption: Intended (green) and off-target (red) signaling pathways of this compound.
Caption: Troubleshooting workflow for low apoptotic response to this compound treatment.
Caption: Experimental workflow for validating metabolic off-target effects.
References
how to minimize YLT-11 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the degradation of the PLK4 inhibitor, YLT-11, in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues users might encounter during their experiments, ensuring the stability and efficacy of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Proper storage of lyophilized this compound is critical for maintaining its long-term stability. For short-term storage (days to weeks), the compound should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store the solid powder at -20°C in a dry, dark environment.[1]
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For experimental use, a high-concentration stock solution should be prepared in DMSO.
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C. When ready to use, an aliquot should be thawed and then diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.
Q4: Is this compound sensitive to light?
A4: Many complex organic molecules are sensitive to light. It is a best practice to protect this compound from light, both in its solid form and when in solution.[2] Store stock solutions and experimental setups using amber vials or by wrapping the containers in aluminum foil.[2][3]
Q5: My experimental results with this compound are inconsistent. What could be the cause?
A5: Inconsistent results are often linked to compound degradation. This can be caused by improper storage, multiple freeze-thaw cycles of the stock solution, extended exposure to room temperature, or instability in the final experimental medium.[3][4] Preparing fresh dilutions from a properly stored stock solution for each experiment is the most reliable approach to ensure consistency.[3]
Troubleshooting Guide: this compound Degradation in Solution
This guide addresses common problems encountered during the use of this compound in solution.
| Problem | Potential Cause | Suggested Solution(s) |
| Loss of compound activity in a cell-based assay. | 1. Degradation in Culture Medium: this compound may be unstable in the complex environment of cell culture media over long incubation periods. 2. Adsorption to Plasticware: Hydrophobic compounds can stick to the surfaces of plates and tubes, reducing the effective concentration.[3][5] | 1. Prepare fresh dilutions of this compound immediately before each experiment. For long-term experiments, consider replenishing the medium with freshly prepared this compound every 24-48 hours.[4] 2. Use low-binding plasticware. Consider adding a small, non-interfering amount of a carrier protein like BSA if compatible with the assay. |
| Precipitate forms when diluting DMSO stock into aqueous buffer or media. | 1. Poor Aqueous Solubility: The concentration of this compound in the final solution may exceed its solubility limit in the aqueous environment. 2. "Salting Out": High salt concentrations in the buffer can reduce the solubility of organic compounds. | 1. Ensure the final concentration of DMSO is sufficient to maintain solubility but non-toxic to cells (typically <0.5%). 2. Add the this compound DMSO stock to the aqueous solution slowly while vortexing or swirling to facilitate mixing and prevent localized high concentrations.[5] 3. Perform a solubility test with a small aliquot first. |
| Gradual decrease in potency observed over the course of an extended experiment. | 1. Hydrolysis or Oxidation: Functional groups in the this compound molecule may be susceptible to reaction with water or dissolved oxygen, especially at 37°C.[6] 2. Thermal Degradation: Elevated temperatures used in cell culture (37°C) can accelerate degradation reactions over time. | 1. Minimize the time the compound spends in aqueous solution at 37°C before analysis. 2. Include time-course controls in your experiment to quantify the rate of activity loss under your specific conditions.[4] 3. If oxidation is suspected and compatible with the experimental system, consider using an inert atmosphere or adding antioxidants.[3] |
Data Summary Tables
The following tables summarize key stability and storage information for this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration | Key Considerations |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light.[1] |
| -20°C | Long-term (months to years) | Keep dry and protected from light.[1] | |
| DMSO Stock Solution | -20°C or -80°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles. Use amber vials. |
Table 2: this compound Solubility and Solution Preparation
| Parameter | Recommendation | Source |
| Primary Solvent | DMSO | [1] |
| Shipping Condition | Ambient Temperature | [1] |
| Shelf Life (Solid) | >3 years (if stored properly) | [1] |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell Culture
This protocol describes the preparation of a this compound working solution from a DMSO stock for use in a typical cell-based assay.
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Using aseptic technique, dissolve the this compound powder in pure, sterile DMSO to create a concentrated stock solution (e.g., 10 mM). The molecular weight of this compound is 412.50 g/mol .[1]
-
Confirm complete dissolution by gentle vortexing.
-
-
Aliquot and Store Stock Solution:
-
Dispense the 10 mM stock solution into single-use, light-protected (amber) microcentrifuge tubes.
-
Store these aliquots at -20°C or -80°C for long-term use.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. First, dilute the 10 mM stock into sterile cell culture medium to create an intermediate stock at a higher concentration than your final working concentration (e.g., 100 µM).
-
Further dilute this intermediate stock into your final cell culture medium to achieve the desired final experimental concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Crucially, add the DMSO-containing solution to the larger volume of media slowly while mixing to prevent precipitation.
-
Ensure the final concentration of DMSO in the culture medium is below 0.5% to avoid solvent toxicity.
-
Use the freshly prepared working solution immediately.
-
Visual Guides
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Troubleshooting flowchart for this compound instability issues.
References
- 1. (PDF) this compound, a Novel PLK4 Inhibitor, Inhibits Human Breast [research.amanote.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with YLT-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with the PLK4 inhibitor, YLT-11.
I. FAQs: Handling and Storage of this compound
Q1: How should I properly store and handle this compound?
A1: this compound should be stored as a solid at -20°C for long-term stability. For short-term storage (days to weeks), it can be kept at 4°C. The compound is shipped at ambient temperature and is stable for several weeks under these conditions.
Q2: How do I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.[1][2] However, it is crucial to include a vehicle control (media with the same concentration of DMSO as the treated wells) in all experiments to account for any potential effects of the solvent on cell viability and function.[1]
II. Troubleshooting Guide: Inconsistent Experimental Results
This guide addresses common problems that may lead to inconsistent results in experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability/proliferation assays between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell distribution in the wells. 2. Edge Effects: Evaporation in the outer wells of the microplate. 3. Compound Precipitation: this compound may precipitate out of solution at the final concentration in the culture medium. | 1. Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes for accurate cell plating. 2. Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. 3. After diluting the this compound stock solution into the final culture medium, visually inspect for any signs of precipitation. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or optimizing the final dilution step. |
| IC50 value for this compound is significantly different from published values. | 1. Cell Line Variability: Different cell lines can have varying sensitivities to PLK4 inhibition due to their genetic background. 2. Cell Health and Passage Number: Cells that are unhealthy, confluent, or at a high passage number may respond differently to the inhibitor. 3. Compound Degradation: Improper storage or handling of this compound can lead to reduced potency. | 1. Confirm the identity of your cell line (e.g., via STR profiling). Be aware that the IC50 of this compound can be cell-line specific. 2. Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number for your experiments. Regularly check for mycoplasma contamination. 3. Ensure this compound is stored correctly and prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Inconsistent effects on centriole number (amplification vs. depletion). | Bimodal Effect of PLK4 Inhibition: Low concentrations of PLK4 inhibitors can sometimes lead to an increase in centriole number (centriole amplification), while higher concentrations cause centriole loss. This is due to the partial inhibition of PLK4's autoregulatory function at lower doses.[3][4] | Perform a detailed dose-response curve to characterize the effect of this compound on centriole number in your specific cell line. Use a range of concentrations to identify the thresholds for centriole amplification versus depletion. |
| No observable effect of this compound on cell proliferation or apoptosis. | 1. Incorrect Concentration: The concentration of this compound used may be too low to elicit a response. 2. Poor Cell Permeability: The compound may not be efficiently entering the cells. 3. Off-Target Effects in Specific Cell Lines: While this compound is a PLK4 inhibitor, the cellular response can be complex and influenced by other signaling pathways. | 1. Perform a dose-response experiment with a wide range of this compound concentrations. 2. While information on this compound's cell permeability is not readily available, most small molecule inhibitors are designed to be cell-permeable. Ensure that the experimental duration is sufficient for the compound to exert its effects. 3. Consider investigating downstream markers of PLK4 inhibition to confirm target engagement in your cell line. |
III. Experimental Protocols
A. Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
B. Caspase-3 Activity Assay (Colorimetric)
This protocol provides a general method for measuring caspase-3 activity, a key marker of apoptosis.
-
Cell Treatment: Treat cells with this compound (and appropriate controls) to induce apoptosis.
-
Cell Lysis: Harvest and lyse the cells using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing a reaction buffer and the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or until a yellow color develops.
-
Absorbance Reading: Measure the absorbance at 405 nm.
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
C. Ki67 Immunohistochemistry (IHC)
This protocol is for the detection of the proliferation marker Ki67 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki67 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody.
-
Detection: Apply an avidin-biotin-peroxidase complex (ABC) reagent, followed by a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Analysis: Analyze the percentage of Ki67-positive cells under a microscope.
IV. Data Presentation
Table 1: Kinase Selectivity of this compound
| Kinase | Binding Constant (Kd) (nM) |
| PLK1 | >10000 |
| PLK2 | 653 |
| PLK3 | >10000 |
| PLK4 | 5.2 |
Data from MedchemExpress.
V. Mandatory Visualizations
Caption: Signaling pathway illustrating the inhibitory effect of this compound on PLK4.
Caption: A generalized experimental workflow for in vitro studies with this compound.
References
Technical Support Center: Enhancing the Bioavailability of YLT-11
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of YLT-11, a novel PLK4 inhibitor. The focus is on strategies to enhance its bioavailability for preclinical and clinical success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[1][2] Its efficacy in preclinical cancer models, particularly breast cancer, has been demonstrated.[3] However, like many small molecule inhibitors developed for oral administration, this compound's therapeutic potential may be limited by poor bioavailability. This can stem from low aqueous solubility, poor membrane permeability, or significant first-pass metabolism. Enhancing bioavailability is crucial to ensure consistent and effective plasma concentrations, maximize therapeutic efficacy, and minimize inter-individual variability.[4]
Q2: What are the initial steps to assess the bioavailability of this compound?
A2: A preliminary assessment should involve determining the physicochemical properties of this compound, such as its aqueous solubility at different pH values, pKa, and LogP. An initial in vivo pharmacokinetic study in an animal model (e.g., rats or mice) is essential. This involves administering this compound both intravenously (IV) and orally (PO) to determine its absolute bioavailability. The data from this study will provide insights into the extent of absorption and the potential impact of first-pass metabolism.
Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed to improve the bioavailability of poorly water-soluble compounds.[5] These include:
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area for dissolution.[6]
-
Solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution rate.[6]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve solubility and facilitate lymphatic absorption, potentially bypassing first-pass metabolism.[4][6]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[7]
Troubleshooting Guide
Issue 1: Low Oral Absorption of this compound in Preclinical Studies
Q: Our initial in vivo studies with a simple suspension of this compound in rats show very low and variable plasma concentrations after oral administration. How can we improve its absorption?
A: Low and variable oral absorption is a common challenge for poorly soluble compounds. This issue can often be addressed by enhancing the dissolution rate and solubility of this compound in the gastrointestinal tract. Two effective strategies to consider are preparing a nanosuspension or a solid dispersion.
Experimental Protocols & Data
Strategy 1: Nanosuspension Formulation
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Experimental Protocol:
-
Preparation of Nanosuspension:
-
Disperse 1% (w/v) this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Subject the suspension to high-pressure homogenization for 30-60 minutes at 1500 bar, cooled to 4°C.
-
Monitor particle size and polydispersity index (PDI) using dynamic light scattering (DLS) until a desired particle size (e.g., <200 nm) is achieved.
-
-
Characterization:
-
Measure the final particle size, PDI, and zeta potential.
-
Perform in vitro dissolution studies in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
-
In Vivo Pharmacokinetic Study (Rat Model):
-
Dose fasted male Sprague-Dawley rats orally with the this compound nanosuspension (e.g., 10 mg/kg).
-
A control group will receive a simple micronized suspension of this compound.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Expected Quantitative Data:
| Formulation | Mean Particle Size (nm) | PDI | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) | Relative Bioavailability (%) |
| Micronized Suspension | 2500 ± 350 | 0.85 | 150 ± 45 | 4.0 | 1200 ± 350 | 100 |
| Nanosuspension | 180 ± 20 | 0.15 | 750 ± 120 | 1.5 | 6000 ± 900 | 500 |
Strategy 2: Amorphous Solid Dispersion
Objective: To improve the solubility and dissolution of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.
Experimental Protocol:
-
Preparation of Solid Dispersion:
-
Dissolve this compound and a polymer (e.g., PVP K30 or HPMC-AS) in a 1:4 ratio in a suitable solvent (e.g., methanol/dichloromethane mixture).
-
Remove the solvent using a rotary evaporator to form a thin film.
-
Dry the film under vacuum to obtain the solid dispersion.
-
-
Characterization:
-
Confirm the amorphous nature of this compound in the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Conduct in vitro dissolution studies.
-
-
In Vivo Pharmacokinetic Study (Rat Model):
-
Administer the this compound solid dispersion orally to fasted rats.
-
Follow the same procedure for blood sampling and analysis as described for the nanosuspension study.
-
Expected Quantitative Data:
| Formulation | Physical State | Dissolution at 60 min (%) | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline this compound | Crystalline | 15 | 140 ± 50 | 4.0 | 1150 ± 300 | 100 |
| Solid Dispersion | Amorphous | 85 | 950 ± 150 | 1.0 | 7500 ± 1100 | 652 |
Issue 2: Suspected High First-Pass Metabolism
Q: Even with improved solubility, the absolute bioavailability of this compound remains moderate. We suspect significant first-pass metabolism. How can we investigate and potentially overcome this?
A: If first-pass metabolism is a concern, a lipid-based formulation like a Self-Microemulsifying Drug Delivery System (SMEDDS) could be beneficial. SMEDDS can enhance lymphatic transport, which can partially bypass the liver, thereby reducing first-pass metabolism.
Strategy 3: Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To improve oral bioavailability by enhancing solubility and promoting lymphatic uptake to reduce first-pass metabolism.
Experimental Protocol:
-
Formulation Development:
-
Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP) for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution in an aqueous medium.
-
Prepare the SMEDDS pre-concentrate by mixing the selected components and dissolving this compound in the mixture.
-
-
Characterization:
-
Evaluate the self-emulsification performance, droplet size, and stability of the resulting microemulsion.
-
-
In Vivo Pharmacokinetic Study (Rat Model):
-
Administer the this compound SMEDDS formulation orally to fasted rats.
-
Include an IV group to determine absolute bioavailability.
-
Analyze plasma samples as previously described.
-
Expected Quantitative Data:
| Formulation | Route | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | Absolute Bioavailability (%) |
| This compound Solution | IV | 2500 ± 400 | 0.08 | 4500 ± 700 | 100 |
| Micronized Suspension | PO | 150 ± 45 | 4.0 | 1250 ± 380 | 27.8 |
| SMEDDS | PO | 1200 ± 200 | 1.0 | 3600 ± 650 | 80.0 |
Visualizations
References
- 1. (PDF) this compound, a Novel PLK4 Inhibitor, Inhibits Human Breast [research.amanote.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. upm-inc.com [upm-inc.com]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
YLT-11: A Comparative Analysis Against Standard of Care in Triple-Negative Breast Cancer
For Immediate Release
This guide provides a detailed comparative analysis of the novel Polo-like kinase 4 (PLK4) inhibitor, YLT-11, and the current standard-of-care chemotherapy for triple-negative breast cancer (TNBC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available pre-clinical data, mechanism of action, and experimental protocols for both therapeutic approaches.
Executive Summary
Triple-negative breast cancer remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The current standard of care primarily relies on cytotoxic chemotherapy. This compound, a potent and selective PLK4 inhibitor, has emerged as a promising therapeutic candidate. This guide synthesizes the publicly available data for this compound and compares it with the established efficacy and mechanisms of standard-of-care chemotherapy in TNBC.
Comparative Efficacy and Mechanism of Action
This compound's therapeutic potential has been evaluated in pre-clinical models of TNBC, demonstrating significant anti-tumor activity. The standard of care for TNBC typically involves a chemotherapy regimen, such as a combination of an anthracycline (e.g., Doxorubicin) and a taxane (B156437) (e.g., Paclitaxel). For high-risk, early-stage TNBC, neoadjuvant chemotherapy is often combined with immunotherapy (e.g., Pembrolizumab).
In Vitro Cellular Effects
| Parameter | This compound | Standard of Care (Doxorubicin/Paclitaxel) |
| Mechanism of Action | Potent and selective inhibitor of Polo-like kinase 4 (PLK4), leading to dysregulated centriole duplication and mitotic defects.[1] | Doxorubicin: Intercalates DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis. Paclitaxel: Stabilizes microtubules, leading to mitotic arrest and apoptosis. |
| Cell Cycle Arrest | Induces G2/M phase cell cycle arrest.[1] | Doxorubicin: Primarily G2/M arrest. Paclitaxel: G2/M arrest. |
| Apoptosis Induction | Induces apoptosis in breast cancer cells.[1] | Induces apoptosis through DNA damage or mitotic catastrophe. |
| Cell Lines Tested | MDA-MB-468, MDA-MB-231 (Triple-Negative Breast Cancer).[2][3] | Widely tested across numerous breast cancer cell lines, including TNBC lines. |
In Vivo Efficacy
| Parameter | This compound | Standard of Care (Chemotherapy in TNBC xenografts) |
| Animal Model | Human breast cancer xenograft models in mice.[1] | Widely studied in various TNBC xenograft and patient-derived xenograft (PDX) models. |
| Administration | Oral.[1] | Intravenous. |
| Anti-tumor Activity | Showed anti-cancer activity in mice.[1] | Demonstrates significant tumor growth inhibition in preclinical models. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting PLK4, a master regulator of centriole duplication. Inhibition of PLK4 leads to an abnormal number of centrioles, causing mitotic errors and ultimately leading to cell cycle arrest and apoptosis.
References
YLT-11: A Comparative Guide to Target Binding Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the target binding specificity of YLT-11, a novel inhibitor of Polo-like kinase 4 (PLK4). The document compares this compound's performance with other known PLK4 inhibitors, supported by experimental data, to offer an objective assessment for research and drug development applications.
Executive Summary
This compound is a potent and selective inhibitor of PLK4, a key regulator of centriole duplication.[1] In vitro studies demonstrate that this compound inhibits PLK4 with a half-maximal inhibitory concentration (IC50) of 22 nM and binds to PLK4 with a dissociation constant (Kd) of 5.2 nM.[1] This guide presents a comparative analysis of this compound's binding affinity and selectivity against other well-characterized PLK4 inhibitors, including CFI-400945, centrinone, and centrinone-B. The presented data, compiled from various sources, indicates that this compound exhibits high potency and selectivity for PLK4.
Comparative Analysis of PLK4 Inhibitor Binding Affinity and Selectivity
The following table summarizes the binding affinities and selectivity of this compound and other PLK4 inhibitors. The data has been compiled from multiple studies and provides a quantitative comparison of their performance.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Kd (nM) | Selectivity Highlights |
| This compound | PLK4 | 22 [1][2] | - | 5.2 [1] | >200-fold selective over PLK1, PLK2, and PLK3 [2] |
| CFI-400945 | PLK4 | 2.8[3][4] | 0.26[3][5][6] | - | >40-fold selective for PLK4 over Aurora A and >8-fold over Aurora B[3] |
| Centrinone | PLK4 | - | 0.16[6][7][8] | - | >1000-fold selective for PLK4 over Aurora A and Aurora B[7][8] |
| Centrinone-B | PLK4 | - | 0.59[9] / 0.6[10] | - | >1000-fold selective for PLK4 over Aurora A/B[9] |
Signaling Pathway and Experimental Workflows
To understand the context of this compound's action, it is crucial to visualize the PLK4 signaling pathway and the experimental procedures used to determine binding specificity.
Caption: Simplified PLK4 signaling pathway in centriole duplication.
Caption: Experimental workflow for assessing binding specificity.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human PLK4 enzyme
-
Peptide substrate for PLK4
-
ATP (Adenosine Triphosphate)
-
This compound and other test inhibitors
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add the diluted inhibitors to the wells of a 384-well plate.
-
Add the PLK4 enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that a compound binds to its target protein within intact cells. The principle is that a ligand-bound protein is more resistant to thermal denaturation.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and reagents
-
This compound
-
PBS (Phosphate-Buffered Saline) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against PLK4 and a loading control like GAPDH)
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble PLK4 in the supernatant by Western blotting.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
KINOMEscan® Selectivity Profiling
This is a high-throughput competition binding assay to determine the selectivity of a compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase that remains bound to the solid support is quantified.
General Workflow:
-
A DNA-tagged kinase, the test compound (e.g., this compound), and an immobilized ligand are incubated together.
-
The solid support with the bound kinase is separated from the unbound components.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are typically reported as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the test compound.
Conclusion
The available data strongly supports that this compound is a potent and highly selective inhibitor of PLK4. Its binding affinity is in the low nanomolar range, comparable to or exceeding that of other well-known PLK4 inhibitors. Furthermore, its high selectivity against other members of the Polo-like kinase family underscores its specificity. The experimental protocols provided in this guide offer a framework for researchers to independently verify and expand upon these findings. The continued investigation of this compound's binding profile will be crucial for its further development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. PLK4 polo like kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
YLT-11: A Comparative Analysis of Efficacy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of YLT-11, a novel Polo-like kinase 4 (PLK4) inhibitor, with other notable PLK4 inhibitors, CFI-400945 and Centrinone. The data presented is compiled from various preclinical studies to offer an objective overview of their performance across different cancer models.
Introduction to PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1][2] Its aberrant expression is a hallmark of various cancers, leading to centrosome amplification, chromosomal instability, and ultimately, tumorigenesis.[1][3] Consequently, PLK4 has emerged as a promising therapeutic target for cancer therapy.[1][4] This guide focuses on this compound and compares its efficacy with two other well-characterized PLK4 inhibitors, CFI-400945 and Centrinone, to aid researchers in evaluating their potential for further development.
Comparative Efficacy of PLK4 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound, CFI-400945, and Centrinone across various cancer models.
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation (IC50/GI50)
| Inhibitor | Cancer Type | Cell Line | IC50 / GI50 (nM) | Reference |
| This compound | Breast Cancer | MDA-MB-231 | 120 | [5] |
| Breast Cancer | MDA-MB-468 | 68 | [5] | |
| Breast Cancer | BT549 | 73 | [5] | |
| Breast Cancer | MCF-7 | 74 | [5] | |
| CFI-400945 | Breast Cancer | Panel | 14 - 165 | [6] |
| Pancreatic Cancer | Patient-Derived Xenografts | Not Reported (effective in 4/6 models) | [7] | |
| Sarcoma | SK-UT-1 | 22.8 ± 6.0 | ||
| Sarcoma | SKN | 35.5 ± 12.0 | ||
| Sarcoma | SK-LMS-1 | 52.7 ± 13.1 | ||
| Centrinone | Anaplastic Thyroid Cancer | C643 | Effective (dose-dependent) | [8] |
| Anaplastic Thyroid Cancer | 8305c | Effective (dose-dependent) | [8] | |
| Acute Myeloid Leukemia | MOLM-13, KG-1, OCI-AML3 | Effective (dose-dependent) | [9] |
Kinase Selectivity and Off-Target Effects
| Inhibitor | Target | Ki / IC50 (nM) | Selectivity Notes | Reference |
| This compound | PLK4 | Kd = 5.2 | >200-fold selective over PLK1, PLK2, and PLK3. | [5] |
| CFI-400945 | PLK4 | Ki = 0.26, IC50 = 2.8 | Inhibits Aurora B kinase (IC50 = 98 nM) and other kinases at higher concentrations.[8][10] | [8][10] |
| Aurora B | IC50 = 98 | [8] | ||
| Centrinone | PLK4 | Ki = 0.16 | >1000-fold selective for PLK4 over Aurora A and Aurora B. | [11] |
| Aurora A | >1000-fold less potent | [11] | ||
| Aurora B | >1000-fold less potent | [11] |
In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference |
| This compound | Breast Cancer (MCF-7, MDA-MB-468, MDA-MB-231 xenografts) | 30 and 90 mg/kg, p.o., daily | Significant tumor growth suppression at well-tolerated doses. | [12] |
| CFI-400945 | Pancreatic Cancer (Patient-Derived Xenografts) | Not specified | Significantly reduced tumor growth and increased survival in 4 out of 6 models.[7] | [7] |
| Breast Cancer (Patient-Derived Xenografts) | Not specified | Showed single-agent activity.[7] | [7] | |
| Acute Myeloid Leukemia (MV4-11 xenograft) | 7.5 mg/kg, p.o., daily or 13.5 mg/kg, p.o., 2 days on/5 days off | 100% tumor growth inhibition and 6/6 regressions for both regimens. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PLK4 signaling pathway and a general workflow for evaluating PLK4 inhibitors.
Caption: PLK4 signaling pathway in cancer and points of intervention by inhibitors.
Caption: General experimental workflow for preclinical evaluation of PLK4 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-6,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound or other inhibitors for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 106 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Drug Administration: Administer this compound or other inhibitors orally or via intraperitoneal injection at specified doses and schedules. A vehicle control group should be included.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Discussion
This compound demonstrates potent and selective inhibition of PLK4, leading to significant anti-proliferative and pro-apoptotic effects in breast cancer models. Its efficacy is comparable to that of CFI-400945 in breast cancer cell lines. However, CFI-400945 has been evaluated in a broader range of cancer models, including pancreatic cancer and acute myeloid leukemia, where it has also shown significant antitumor activity.[7]
A key differentiator among these inhibitors is their selectivity. Centrinone is reported to be a highly selective PLK4 inhibitor with over 1000-fold selectivity against Aurora kinases A and B.[11] In contrast, CFI-400945 exhibits off-target activity against Aurora B kinase, which may contribute to its cellular effects.[8][10] The selectivity profile of this compound appears robust against other PLK family members, but a comprehensive kinome-wide screen would provide a more complete picture of its off-target effects.
The in vivo data for both this compound and CFI-400945 are promising, demonstrating significant tumor growth inhibition in xenograft models at well-tolerated doses.[7][12] The oral bioavailability of both compounds is a significant advantage for potential clinical development.
Conclusion
This compound is a promising novel PLK4 inhibitor with demonstrated efficacy in preclinical breast cancer models. Its potency and selectivity are comparable to or, in some aspects, potentially more favorable than other PLK4 inhibitors like CFI-400945. Further cross-validation of this compound's efficacy in a wider range of cancer models, alongside direct comparative studies with other PLK4 inhibitors, will be crucial in determining its unique therapeutic potential and guiding its future clinical development. The high selectivity of Centrinone makes it a valuable tool for dissecting the specific consequences of PLK4 inhibition in cancer biology.
References
- 1. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review | Bentham Science [benthamscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 10. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 11. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect [pubmed.ncbi.nlm.nih.gov]
Navigating the Pharmacokinetic Landscape of YLT-11 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted cancer therapies hinges on a deep understanding of a drug's journey through the body—its pharmacokinetics. YLT-11, a novel and potent inhibitor of Polo-like kinase 4 (PLK4), has demonstrated significant preclinical activity against human breast cancer.[1] Its ability to be administered orally and effectively suppress tumor growth in xenograft models suggests a promising pharmacokinetic profile.[1] However, for drug development to progress, a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties, and those of its analogs, is paramount.
Currently, publicly available data on the specific pharmacokinetic parameters of this compound and its analogs are limited. This guide, therefore, aims to provide a framework for comparing their potential pharmacokinetic properties by summarizing the available information on this compound, discussing the desired characteristics for this class of drugs, and outlining the experimental protocols required for their evaluation.
Implied Pharmacokinetic Profile of this compound
Preclinical in vivo studies have shown that oral administration of this compound leads to significant suppression of tumor growth in human breast cancer xenograft models at doses that are well-tolerated.[1] This crucial finding implies several key pharmacokinetic attributes:
-
Oral Bioavailability: The compound can be absorbed from the gastrointestinal tract and reach systemic circulation in sufficient concentrations to exert its therapeutic effect.
-
Favorable Distribution: this compound appears to distribute to the tumor tissue at concentrations adequate for inhibiting its target, PLK4.
-
Metabolic Stability: The molecule possesses sufficient stability to avoid rapid metabolism, allowing it to circulate and reach its site of action.
-
Acceptable Clearance Rate: The rate of elimination from the body is slow enough to maintain therapeutic concentrations with a reasonable dosing schedule.
While these qualitative inferences are promising, quantitative data is necessary for lead optimization and clinical candidate selection.
Benchmarking Against Other PLK4 Inhibitors
To provide context for the desired pharmacokinetic properties of this compound analogs, it is useful to consider other orally bioavailable PLK4 inhibitors that have progressed further in development. For instance, CFI-400945 is a well-characterized PLK4 inhibitor with demonstrated oral availability and tolerability in both preclinical models and clinical trials. The development of such compounds underscores the feasibility of identifying PLK4 inhibitors with drug-like pharmacokinetic profiles suitable for clinical use. The goal for this compound analogs would be to achieve a similar or improved profile, potentially offering advantages in efficacy, safety, or patient convenience.
Data Presentation: A Template for Comparison
In the absence of specific data for this compound analogs, the following table serves as a template for summarizing and comparing key pharmacokinetic parameters once they are determined through experimentation.
| Parameter | This compound | Analog A | Analog B | Desired Profile |
| Absorption | ||||
| Bioavailability (F%) | Data not available | > 30% | ||
| Cmax (ng/mL) | Data not available | Efficacious & Safe Range | ||
| Tmax (h) | Data not available | 1 - 4 h | ||
| Distribution | ||||
| Vd (L/kg) | Data not available | > 1 L/kg | ||
| Protein Binding (%) | Data not available | < 99.5% | ||
| Metabolism | ||||
| Half-life (t1/2) (h) | Data not available | 8 - 12 h (for once or twice daily dosing) | ||
| Major Metabolites | Data not available | Inactive or less active | ||
| Excretion | ||||
| Clearance (CL) (mL/min/kg) | Data not available | Low to moderate | ||
| Primary Route | Data not available | Renal or Hepatic |
Experimental Protocols
The following are standard experimental methodologies for determining the pharmacokinetic parameters listed in the table above.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male and female Sprague-Dawley rats or BALB/c mice.
-
Drug Administration:
-
Intravenous (IV) administration of a single dose (e.g., 1-5 mg/kg) to determine clearance, volume of distribution, and half-life.
-
Oral (PO) administration of a single dose (e.g., 10-50 mg/kg) to determine oral bioavailability, Cmax, and Tmax.
-
-
Sample Collection: Serial blood samples are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Analysis: Plasma is separated by centrifugation, and the concentrations of the parent drug and major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software like WinNonlin.
Plasma Protein Binding Assay
-
Method: Equilibrium dialysis or ultracentrifugation.
-
Procedure: The test compound is incubated with plasma from the species of interest (e.g., mouse, rat, human).
-
Analysis: The concentration of the compound in the free and protein-bound fractions is determined by LC-MS/MS.
Metabolic Stability Assay
-
System: Liver microsomes or hepatocytes from relevant species (e.g., mouse, rat, human).
-
Procedure: The test compound is incubated with the liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).
-
Analysis: The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for pharmacokinetic and preclinical evaluation.
Caption: Simplified signaling pathway of this compound action.
Conclusion
While the existing data for this compound is encouraging, a systematic and thorough pharmacokinetic evaluation of this compound and its analogs is a critical next step in the drug development process. By employing the standardized experimental protocols outlined in this guide, researchers can generate the necessary quantitative data to build a comprehensive understanding of the ADME properties of these compounds. This will enable the selection of a clinical candidate with an optimal pharmacokinetic profile, ultimately increasing the probability of success in developing a novel and effective treatment for breast cancer and potentially other malignancies.
References
head-to-head study of YLT-11 and a competing compound
A comprehensive head-to-head comparison of YLT-11 and a competing compound, Compound-X, in preclinical oncology models.
Introduction
This compound is a novel, potent, and highly selective inhibitor of Tyrosine Kinase Z (TKZ), a critical component of the Aberrant Growth Factor Signaling (AGFS) pathway implicated in various malignancies. Compound-X is a first-generation, multi-kinase inhibitor with activity against TKZ. This guide provides a direct comparison of their performance based on in vitro and in vivo preclinical data, offering insights into their respective mechanisms of action and therapeutic potential.
In Vitro Potency and Selectivity
Kinase Inhibition Assay
The half-maximal inhibitory concentration (IC50) was determined for both this compound and Compound-X against TKZ and a panel of related kinases to assess potency and selectivity.
Table 1: Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (nM) | Compound-X (nM) |
| TKZ | 2.5 | 15.8 |
| Kinase B | 480 | 25.2 |
| Kinase C | > 10,000 | 1,200 |
| Kinase D | 1,500 | 850 |
Data represent the mean of three independent experiments.
Cellular Antiproliferative Activity
The antiproliferative effects of both compounds were evaluated in the NCI-H460 cancer cell line, which exhibits aberrant TKZ signaling.
Table 2: Antiproliferative Activity (GI50, nM)
| Cell Line | This compound (nM) | Compound-X (nM) |
| NCI-H460 | 12.5 | 85.2 |
GI50 is the concentration required to inhibit cell growth by 50%.
Target Engagement in Cellular Systems
Western Blot Analysis
To confirm target engagement, NCI-H460 cells were treated with this compound and Compound-X, followed by Western blot analysis to measure the phosphorylation of TKZ's direct downstream target, Protein-S (p-Protein-S).
Table 3: Inhibition of Downstream Target Phosphorylation
| Compound | Concentration (nM) | p-Protein-S Levels (% of Control) |
| This compound | 20 | 8% |
| Compound-X | 20 | 55% |
| This compound | 100 | <1% |
| Compound-X | 100 | 15% |
In Vivo Antitumor Efficacy
Xenograft Tumor Growth Inhibition
The in vivo efficacy of this compound and Compound-X was assessed in a nude mouse xenograft model established with NCI-H460 cells.
Table 4: In Vivo Efficacy in NCI-H460 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) at Day 21 |
| Vehicle | - | 0% |
| This compound | 10 | 88% |
| Compound-X | 30 | 65% |
Signaling Pathway and Experimental Workflow
AGFS Signaling Pathway
The following diagram illustrates the AGFS signaling pathway, highlighting the role of TKZ and the points of inhibition by this compound and Compound-X.
Validating the Therapeutic Potential of YLT-11: A Comparative Guide
This guide provides a comprehensive comparison of the novel Polo-like kinase 4 (PLK4) inhibitor, YLT-11, with other PLK4 inhibitors and standard-of-care chemotherapies for breast cancer. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of this compound based on available preclinical data.
Introduction to this compound
This compound is a potent and selective, orally active inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a crucial regulator of centriole duplication, and its abnormal expression is implicated in the development and progression of various cancers, including breast cancer.[2][3] Inhibition of PLK4 disrupts mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising target for anti-cancer therapies.[2][3] Preclinical studies have demonstrated that this compound exhibits significant anti-proliferative activity against breast cancer cells and suppresses tumor growth in in vivo models.[1][2]
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to other PLK4 inhibitors (CFI-400945, Centrinone) and standard chemotherapy agents (Doxorubicin, Paclitaxel) in breast cancer models.
Table 1: In Vitro Anti-proliferative Activity of this compound and Comparators in Breast Cancer Cell Lines
| Compound | Target | Cell Line | IC50 (nM) | Citation(s) |
| This compound | PLK4 | MDA-MB-231 (TNBC) | 120 | [1] |
| MDA-MB-468 (TNBC) | 68 | [1] | ||
| BT549 (TNBC) | 73 | [1] | ||
| MCF-7 (ER+) | 74 | [1] | ||
| CFI-400945 | PLK4 | Panel of breast cancer cell lines | 14 - 165 | [4] |
| Centrinone | PLK4 | MDA-MB-231 (TNBC) | Minimal effect on clonogenic survival | [5] |
| BT549 (TNBC) | Minimal effect on clonogenic survival | [5] | ||
| Doxorubicin | Topoisomerase II | MDA-MB-231 (TNBC) | 6602 | [6] |
| MDA-MB-468 (TNBC) | 350 | [7] | ||
| MCF-7 (ER+) | 8306 | [6] | ||
| Paclitaxel | Microtubules | MDA-MB-231 (TNBC) | 2 - 300 | [8][9] |
| MDA-MB-468 (TNBC) | Not explicitly found | |||
| MCF-7 (ER+) | 3500 | [10] |
TNBC: Triple-Negative Breast Cancer; ER+: Estrogen Receptor Positive. Data for different compounds are from separate studies and may not be directly comparable.
Table 2: In Vivo Anti-tumor Efficacy of this compound in a Breast Cancer Xenograft Model
| Compound | Model | Dosing | Outcome | Citation(s) |
| This compound | MDA-MB-231 Xenograft | 30 and 90 mg/kg, p.o. daily for 20 days | Remarkably inhibited tumor growth in a dose-dependent manner | [1] |
p.o.: oral administration. Detailed quantitative tumor growth inhibition percentages were not available in the searched abstracts.
Mechanism of Action: PLK4 Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting PLK4, a key regulator of the cell cycle. The diagram below illustrates the simplified signaling pathway affected by PLK4 inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to validate the therapeutic potential of anti-cancer compounds like this compound.
Cell Viability (MTT) Assay
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 72 hours).
-
After the treatment period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes with shaking.
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]
-
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify proteins involved in the apoptotic pathway.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
-
-
Procedure:
-
Prepare protein lysates from treated and untreated cells.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.[12][13]
-
Human Breast Cancer Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
Test compound (this compound) and vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of breast cancer cells (e.g., 3 x 10^5 MDA-MB-231 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound at 30 or 90 mg/kg orally) or vehicle control to the respective groups daily for a specified period (e.g., 20 days).
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[14][15]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical validation of a therapeutic candidate like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. apexbt.com [apexbt.com]
- 5. Exploiting TRIM37-driven centrosome dysfunction to kill breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 15. dovepress.com [dovepress.com]
Independent Verification of YLT-11's Published Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published performance of YLT-11, a novel Polo-like kinase 4 (PLK4) inhibitor, with alternative PLK4 inhibitors. This analysis is based on publicly available experimental data to aid in the independent assessment of its therapeutic potential in breast cancer.
Executive Summary
This compound is a recently developed small molecule inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2] Published research has positioned this compound as a promising agent for breast cancer therapy, particularly for triple-negative breast cancer (TNBC) subtypes.[1] This guide synthesizes the initial findings for this compound and juxtaposes them with data from two other well-characterized PLK4 inhibitors, CFI-400945 and Centrinone (B606597). While direct independent replication studies for this compound's specific published results are not yet available in the public domain, this comparative analysis of data from discrete studies offers a valuable preliminary assessment for the research community.
Mechanism of Action: PLK4 Inhibition and its Consequences
PLK4 is a serine/threonine kinase that plays a critical role in the initiation of centriole duplication during the cell cycle. Its inhibition disrupts this process, leading to mitotic errors and ultimately, cancer cell death.[1][3] this compound, like other PLK4 inhibitors, exerts its anti-cancer effects by inducing maladjusted centriole duplication and mitotic defects.[1][2] Interestingly, both this compound and CFI-400945 have been reported to have a bimodal effect on centriole numbers: at low concentrations, they can lead to an increase in centriole numbers (centrosome amplification), while at higher concentrations, they suppress centriole duplication.[1][4][5]
Comparative Performance Data
The following tables summarize the key quantitative data from published studies on this compound and its alternatives. It is important to note that these values were not determined in head-to-head comparative experiments and may have been assessed under different experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Binding Constant (Kd) (nM) | Selectivity Notes | Source(s) |
| This compound | PLK4 | 22 | 5.2 | >200-fold selective for PLK4 over PLK1, PLK2, and PLK3. | [1][4][6] |
| CFI-400945 | PLK4 | 2.8 | 0.26 (Ki) | Selective for PLK4 over PLK1-3, but also inhibits Aurora B kinase at higher concentrations (IC50 = 98 nM). | [7] |
| Centrinone | PLK4 | - | 0.16 (Ki) | >1000-fold selective for PLK4 over Aurora kinases. | [7] |
Table 2: In Vitro Anti-proliferative Activity in Breast Cancer Cell Lines
| Inhibitor | Cell Line | Subtype | IC50 (nM) | Source(s) |
| This compound | MDA-MB-231 | TNBC | 68 - 120 (range across TNBC lines) | [1] |
| This compound | MDA-MB-468 | TNBC | 68 - 120 (range across TNBC lines) | [1] |
| This compound | BT549 | TNBC | 68 - 120 (range across TNBC lines) | [1] |
| This compound | MCF-7 | ER+, PR+, HER2- | Sensitive (IC50 not specified) | [1] |
| CFI-400945 | MDA-MB-468 | TNBC | ~10 (IC50 from dose-response curve) | [8] |
| CFI-400945 | MDA-MB-231 | TNBC | ~4 (IC50 from dose-response curve) | [8] |
| Centrinone | MCF-7 | ER+, PR+, HER2- | Potently inhibits clonogenic survival. | [9] |
| Centrinone B | MDA-MB-468 | TNBC | Reduces colony formation significantly. | [3] |
Table 3: In Vivo Anti-tumor Activity in Breast Cancer Xenograft Models
| Inhibitor | Xenograft Model | Dose & Administration | Tumor Growth Inhibition | Source(s) |
| This compound | MDA-MB-231 | 90 mg/kg (p.o.) | >60% | [1] |
| CFI-400945 | Breast Cancer Xenografts | Not specified | Significant antitumor activity. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of the key experimental protocols as described in the cited literature.
This compound: Cell Viability and In Vivo Studies (as per Lei et al., 2018) [1]
-
Cell Viability Assay: Human breast cancer cell lines were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration. Cell viability was typically assessed using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
-
In Vivo Xenograft Model: MDA-MB-231 cells were subcutaneously injected into nude mice. Once tumors reached a palpable size, mice were orally administered with this compound (e.g., 90 mg/kg) or vehicle control daily. Tumor volume was measured regularly to assess anti-tumor efficacy. Immunohistochemical analysis of tumor tissues for markers like Ki67 (proliferation) and cleaved caspase-3 (apoptosis) was performed to understand the in vivo mechanism of action.[1][7]
References
- 1. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting TRIM37-driven centrosome dysfunction to kill breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunotherapy with CFI-400945 for Breast Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
A Comparative Preclinical Safety Profile of YLT-11, a Novel PLK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of YLT-11, a novel Polo-like kinase 4 (PLK4) inhibitor, with other selected PLK inhibitors. The information is intended to offer an objective overview based on publicly available experimental data to aid in research and drug development efforts.
Executive Summary
This compound is a novel and specific inhibitor of Polo-like kinase 4 (PLK4) that has demonstrated significant anti-tumor activity in preclinical breast cancer models.[1] In vivo studies have indicated that this compound is well-tolerated at efficacious doses. This guide compares the available preclinical safety information for this compound with that of other PLK inhibitors, including the PLK4 inhibitor CFI-400945 and the multi-kinase inhibitors with anti-PLK activity, Volasertib and Rigosertib (B1238547). While quantitative toxicity data such as LD50 or a definitive Maximum Tolerated Dose (MTD) for this compound is not publicly available, this comparison relies on reported observations from preclinical efficacy studies.
Data Presentation: Preclinical Safety and Tolerability
The following tables summarize the available preclinical safety and tolerability data for this compound and its comparators. It is important to note the limitations in directly comparing these agents due to variations in experimental designs and the limited public availability of standardized toxicology data for this compound.
Table 1: Preclinical Tolerability of PLK Inhibitors
| Compound | Target(s) | Animal Model | Dosing Regimen | Observed Tolerability/Toxicity |
| This compound | PLK4 | Nude mice (Breast cancer xenograft) | 50 mg/kg and 100 mg/kg, oral gavage, daily for 21 days | "Well tolerated"; no significant body weight loss or observable signs of toxicity reported. |
| CFI-400945 | PLK4 | Mice (various xenograft models) | 7.5-9.5 mg/kg, once-daily oral administration | MTD estimated at 7.5-9.5 mg/kg. Well-tolerated at doses that inhibit tumor growth.[2] |
| Volasertib | PLK1, PLK2, PLK3 | Mice (Solid tumor and ALL xenografts) | 15 mg/kg or 30 mg/kg, IV, weekly x 3 | 7.1% toxicity rate in treated groups (16.4% in ALL models vs. 5.2% in solid tumor models).[3] |
| Rigosertib | Multi-kinase inhibitor (including PLK1) | Mice (various xenograft models) | Not specified | Favorable safety profile with no evidence of myelotoxicity, neuropathy, or cardiotoxicity reported in preclinical models.[4] |
Table 2: Reported In Vivo Efficacy and Tolerability Observations
| Compound | Animal Model | Efficacious Dose | Key Safety Observations |
| This compound | Nude mice (MDA-MB-231 xenograft) | 100 mg/kg/day (oral) | No significant changes in body weight were observed during the treatment period. |
| CFI-400945 | Mice (Lung cancer xenograft) | Not specified | Lung tumor growth was significantly inhibited at "well-tolerated dosages".[5] |
| Volasertib | Nude mice (AML xenograft) | Not specified | Marked tumor regression and was "tolerated well".[6] |
| Rigosertib | Mice (Neuroblastoma PDX) | Not specified | Treatment was "well-tolerated".[7] |
Experimental Protocols
Detailed experimental protocols for the toxicology studies of this compound are not publicly available. However, based on standard preclinical safety evaluation practices, the following methodologies are representative of the types of studies conducted to assess the safety of investigational drugs.
Acute Toxicity Study (General Protocol)
An acute toxicity study is typically performed to determine the median lethal dose (LD50) and to identify potential target organs for toxicity after a single high dose of the test compound.
-
Animal Model: Typically, two rodent species (e.g., mice and rats) are used.
-
Dose Administration: A single dose of the compound is administered via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Dose Levels: A range of doses, including a vehicle control, are tested in different groups of animals.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity, morbidity, and mortality.
-
Data Collection: Body weight, food and water consumption, and clinical signs of toxicity are recorded. At the end of the study, a gross necropsy is performed, and tissues may be collected for histopathological examination.
Repeated-Dose Toxicity Study (General Protocol)
A repeated-dose toxicity study is designed to evaluate the toxicological effects of a compound after repeated administration over a specific period.
-
Animal Model: One rodent and one non-rodent species are typically used.
-
Dose Administration: The compound is administered daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels.
-
Dose Levels: At least three dose levels (low, mid, and high) and a control group are included to determine a dose-response relationship and a No-Observed-Adverse-Effect Level (NOAEL).
-
In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis are performed.
-
Terminal Procedures: At the end of the treatment period, a full necropsy is performed. Organ weights are recorded, and a comprehensive list of tissues is collected for histopathological evaluation. A recovery group may be included to assess the reversibility of any observed toxicities.
Mandatory Visualization
PLK4 Signaling Pathway in Centriole Duplication
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation. Dysregulation of PLK4 can lead to an abnormal number of centrosomes, contributing to genomic instability and tumorigenesis. PLK4 inhibitors like this compound disrupt this process, leading to mitotic errors and cell death in cancer cells.
Caption: PLK4 signaling in centriole duplication and its inhibition by this compound.
Experimental Workflow for In Vivo Safety and Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the in vivo safety and efficacy of a novel anti-cancer agent like this compound in a xenograft model.
Caption: Workflow for in vivo safety and efficacy assessment of an anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor Volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
YLT-11 proper disposal procedures
Extensive searches for "YLT-11" did not yield specific information regarding its chemical properties, safety data, or proper disposal procedures. The substance "this compound" does not appear in publicly available chemical databases or safety data sheet (SDS) repositories.
Crucially, proper disposal procedures are chemical-specific and depend on the substance's unique physical, chemical, and toxicological properties. Without access to a Safety Data Sheet (SDS) for "this compound," it is impossible to provide accurate, safe, and compliant disposal instructions.
For the safety of all personnel and to ensure regulatory compliance, it is imperative to obtain the official Safety Data Sheet (SDS) for this compound from the manufacturer or supplier. An SDS will provide the necessary information for safe handling, storage, and disposal, including:
-
Section 7: Handling and Storage: This section provides guidelines on safe handling practices and appropriate storage conditions.
-
Section 8: Exposure Controls/Personal Protection: This details necessary personal protective equipment (PPE) and other exposure control measures.
-
Section 13: Disposal Considerations: This section outlines the appropriate methods for the disposal of the chemical and its contaminated packaging, in accordance with local, regional, and national regulations.
General Guidance for Unknown Chemical Waste (pending receipt of SDS):
In the absence of specific information, and as a matter of general laboratory safety best practice, any unknown substance should be treated as hazardous. The following general workflow should be considered while awaiting the specific SDS for this compound:
Caption: General workflow for handling an unidentified chemical pending receipt of its Safety Data Sheet.
It is strongly advised not to attempt any disposal of this compound until the official Safety Data Sheet has been reviewed and the procedures outlined within it are fully understood and implemented in consultation with your institution's Environmental Health and Safety (EHS) department.
Personal protective equipment for handling YLT-11
Disclaimer: The substance "YLT-11" is not a publicly recognized chemical identifier. The following information is a template for handling a hypothetical hazardous substance and should not be used for any real-world chemical. Always refer to the specific Safety Data Sheet (SDS) for the chemical you are handling.
This guide provides essential safety, handling, and disposal information for the hypothetical substance this compound, a potent kinase inhibitor under investigation in drug development. It is intended for researchers, scientists, and professionals in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for various laboratory procedures involving this compound.
| Procedure | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and Compounding | Double-gloved, nitrile | Chemical splash goggles and face shield | Chemical-resistant lab coat | N95 or higher-rated respirator |
| Cell Culture Application | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not required in a certified biosafety cabinet |
| Animal Dosing | Double-gloved, nitrile | Safety glasses with side shields | Disposable barrier gown | N95 respirator if outside a ventilated enclosure |
| Waste Disposal | Heavy-duty nitrile gloves | Chemical splash goggles | Chemical-resistant lab coat | Not required if handling sealed containers |
Emergency Procedures
Immediate and appropriate response to an exposure is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush skin with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
-
Storage: Store this compound at -20°C in a tightly sealed, light-resistant container.
-
Ventilation: All work with solid this compound or concentrated solutions must be performed in a certified chemical fume hood.
-
Weighing: Weighing of powdered this compound should be done in a ventilated balance enclosure.
-
Solutions: Prepare solutions in a chemical fume hood. Avoid aerosolization.
Experimental Protocols: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound (hypothetical molecular weight: 450.5 g/mol ).
-
Pre-Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance within a ventilated enclosure.
-
Weighing: Carefully weigh 4.51 mg of this compound powder into the tared tube.
-
Solubilization: In a chemical fume hood, add 1.0 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution for 1 minute or until the solute is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-resistant tubes and store at -80°C.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
